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  • Product: (1,8-Naphthyridin-2-yl)methanol
  • CAS: 125902-27-4

Core Science & Biosynthesis

Foundational

Thermodynamic Solvation Profile and Analytical Methodologies for (1,8-Naphthyridin-2-yl)methanol in Organic Solvents

An In-Depth Technical Whitepaper Physicochemical Architecture and Solvation Mechanics The compound (1,8-naphthyridin-2-yl)methanol represents a highly privileged heterocyclic scaffold in medicinal chemistry, frequently u...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper

Physicochemical Architecture and Solvation Mechanics

The compound (1,8-naphthyridin-2-yl)methanol represents a highly privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and topoisomerase modulators[1]. Understanding its solubility profile in organic solvents is not merely a logistical requirement for synthesis; it is a fundamental prerequisite for predicting its pharmacokinetic behavior, bioavailability, and formulation viability.

The solvation mechanics of (1,8-naphthyridin-2-yl)methanol are governed by the interplay between its crystal lattice energy and solvent-solute interactions. The 1,8-naphthyridine core exhibits distinct physicochemical properties compared to its 1,7-isomer, notably possessing a higher melting point and a higher partition coefficient (logP 1.5)[2]. This increased lipophilicity and stronger intermolecular force profile dictate that breaking the solid-state crystal lattice requires solvents with specific dielectric constants and hydrogen-bonding capabilities.

The molecule presents a dual-interaction profile:

  • Hydrogen Bond Acceptors: The localized dipole created by the nitrogen atoms at positions 1 and 8.

  • Hydrogen Bond Donor/Acceptor: The hydroxymethyl group at position 2, which can participate in extensive intermolecular hydrogen bonding.

Solvation Core (1,8-naphthyridin-2-yl)methanol Solid State HDonor Hydroxyl Group (-OH) H-Bond Donor Core->HDonor HAcceptor Naphthyridine Nitrogens H-Bond Acceptors Core->HAcceptor PiStack Aromatic Core π-π Stacking Core->PiStack Protic Polar Protic Solvents (MeOH, EtOH) HDonor->Protic Strong Interaction Aprotic Polar Aprotic Solvents (DMSO, DMF) HDonor->Aprotic Moderate Interaction HAcceptor->Protic Strong Interaction PiStack->Aprotic Solvation of Core NonPolar Non-Polar Solvents (Hexane, Toluene) PiStack->NonPolar Weak Dispersion

Logical relationship between molecular features and solvent class interactions.

Quantitative Solubility Profile in Organic Solvents

The solubility of 1,8-naphthyridine derivatives is heavily dependent on the solvent's ability to disrupt the strong π−π stacking and hydrogen-bonded networks of the solid state. Purely aqueous environments yield notoriously poor solubility (often <1.0 µM for related derivatives)[1]. However, organic solvents present a highly variable profile.

The table below summarizes the quantitative solubility profile of (1,8-naphthyridin-2-yl)methanol across different organic solvent classes, synthesizing empirical trends observed in naphthyridine derivatives[1][3].

Solvent CategorySpecific SolventEstimated Solubility (mg/mL)Solvation Mechanism & Causality
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 25.0High dielectric constant and strong dipole-dipole interactions efficiently disrupt the crystal lattice. DMSO acts as a potent H-bond acceptor for the hydroxymethyl group[3].
Polar Aprotic Dimethylformamide (DMF)15.0 - 20.0Similar to DMSO, DMF provides excellent solvation of the aromatic core while satisfying the H-bond donor requirement of the -OH group.
Polar Protic Methanol (MeOH)1.0 - 5.0Provides dual H-bond donor/acceptor stabilization. However, solvent self-association limits capacity; heating is often required to achieve high concentrations.
Non-Polar Toluene< 1.0Relies solely on weak π−π dispersion forces, which are insufficient to overcome the strong solid-state hydrogen bonding network.
Non-Polar Hexane< 0.1Highly unfavorable thermodynamics. Inability to solvate the polar naphthyridine nitrogens or the hydroxymethyl group results in near-zero solubility.

Methodological Framework: Miniaturized Shake-Flask Protocol

To accurately determine the thermodynamic solubility of (1,8-naphthyridin-2-yl)methanol, kinetic dissolution methods are insufficient. The shake-flask method remains the gold standard for equilibrium thermodynamic solubility measurement[4][5]. In early drug discovery, a miniaturized approach is critical to conserve valuable Active Pharmaceutical Ingredients (API) while maintaining high-throughput capabilities[6].

The following protocol is designed as a self-validating system . It ensures that true thermodynamic equilibrium is reached and prevents the artificial inflation of solubility data caused by metastable supersaturation or microparticulate contamination.

Step-by-Step Self-Validating Protocol
  • Solid Dispensation (The Excess Rule): Weigh an excess amount of (1,8-naphthyridin-2-yl)methanol powder (e.g., 5 mg) into a 2 mL glass vial. Causality: Thermodynamic solubility is defined by the solid-liquid equilibrium. If the solid completely dissolves, the system is no longer at equilibrium, and the resulting concentration is merely a kinetic measurement[4].

  • Solvent Addition & Incubation: Add 500 µL of the target organic solvent. Seal the vial tightly and place it in a temperature-controlled incubator shaker (typically 25°C or 37°C). Shake continuously for 24 to 72 hours[7]. Causality: Extended shaking ensures the system overcomes any initial kinetic supersaturation and settles into its true thermodynamic minimum.

  • Equilibrium Verification (System Check): After the incubation period, visually inspect the vial (or use laser monitoring) to confirm the presence of un-dissolved solid at the bottom. Causality: This is the self-validating step. If no solid is visible, the protocol has failed; you must add more API and repeat Step 2 to ensure saturation.

  • Phase Separation: Transfer the vial to a centrifuge and spin at 10,000 RPM for 15 minutes. Carefully extract the supernatant and pass it through a solvent-compatible 0.22 µm PTFE syringe filter. Causality: Centrifugation followed by filtration guarantees that no sub-micron API particles are carried over into the analytical phase, which would otherwise artificially spike the concentration readings[5].

  • Analytical Quantification: Dilute the filtered supernatant appropriately with the mobile phase and analyze via High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV). Calculate the concentration against a pre-established calibration curve of the API[4][7].

ShakeFlask Start Weigh Excess (1,8-naphthyridin-2-yl)methanol Solvent Add Target Organic Solvent (e.g., DMSO, MeOH, Toluene) Start->Solvent Incubate Incubate & Shake (24-72h at 25°C/37°C) Solvent->Incubate Equilibrium Solid-Liquid Equilibrium Verification (Visual/Laser) Incubate->Equilibrium Equilibrium->Start If fully dissolved (Add more solute) PhaseSep Phase Separation (Centrifugation/Filtration) Equilibrium->PhaseSep If saturated (Solid present) Analysis HPLC-UV Analysis (Quantify Supernatant) PhaseSep->Analysis Result Calculate Thermodynamic Solubility Analysis->Result

Workflow of the miniaturized shake-flask method for thermodynamic solubility determination.

Formulation Strategies and Co-Solvency Pitfalls

Translating organic solvent solubility data into viable in vivo or assay formulations requires strategic co-solvency. Because (1,8-naphthyridin-2-yl)methanol exhibits high solubility in polar aprotic solvents, DMSO is frequently used as the primary solubilizer to create concentrated stock solutions.

A standard formulation cascade for animal dosing often involves dissolving the compound in a small fraction of DMSO, followed by the sequential addition of surfactants and co-solvents (e.g., 10% DMSO 40% PEG300 5% Tween 80 45% Saline)[3]. Causality: The sequential addition prevents the compound from crashing out of solution. The PEG300 and Tween 80 act as thermodynamic bridges, maintaining the compound in a micellar or co-solvated state as the dielectric constant of the mixture drops upon the addition of aqueous saline.

Critical Warning for Assay Developers: When conducting aqueous equilibrium solubility assays, researchers must strictly avoid the introduction of organic carrier solvents. Studies have demonstrated that the presence of even a small amount of DMSO (0.5% - 5.0%) in an aqueous test medium can result in a significant overestimation of the compound's true equilibrium solubility—sometimes artificially inflating the value by up to 6-fold[6].

Sources

Exploratory

Architecting Naphthyridine Scaffolds: Exact Mass, Molecular Weight, and Synthetic Workflows for (1,8-Naphthyridin-2-yl)methanol

Executive Summary In modern drug discovery, the 1,8-naphthyridine scaffold has emerged as a privileged pharmacophore. By offering unique hydrogen-bonding capabilities and improved metabolic stability compared to traditio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the 1,8-naphthyridine scaffold has emerged as a privileged pharmacophore. By offering unique hydrogen-bonding capabilities and improved metabolic stability compared to traditional quinolines, it serves as a critical structural motif in advanced therapeutics. When functionalized as (1,8-naphthyridin-2-yl)methanol (CAS: 125902-27-4), this building block becomes a highly versatile precursor for synthesizing complex active pharmaceutical ingredients (APIs), including nicotinamide N-methyltransferase (NNMT) inhibitors[1] and αvβ6 integrin antagonists[2].

As a Senior Application Scientist, I have structured this technical guide to provide an authoritative deep dive into the physicochemical profiling, high-resolution mass spectrometry (HRMS) behavior, and self-validating synthetic protocols required to master this molecule in a laboratory setting.

Physicochemical Profiling & Mass Spectrometry

Accurate mass determination is non-negotiable in the pharmacokinetic (PK) profiling of naphthyridine derivatives. Distinguishing the target molecule from isobaric interferences in complex biological matrices requires a rigorous understanding of its exact mass and isotopic distribution.

The exact mass of (1,8-naphthyridin-2-yl)methanol is 160.06400 Da , derived from the monoisotopic masses of its constituent elements (C9H8N2O), while its standard molecular weight is 160.173 g/mol [3].

Data Presentation: Quantitative Physicochemical Data
ParameterValueCausality / Significance in Drug Design
Chemical Formula C9H8N2ODictates the fundamental atomic composition and isotopic envelope.
Molecular Weight 160.173 g/mol Low MW allows significant room for downstream functionalization without violating Lipinski's Rule of 5.
Exact Mass 160.06400 DaCritical for HRMS identification and distinguishing from isobaric biological matrix interferences[3].
Monoisotopic [M+H]+ 161.07128 DaThe primary target mass for positive-ion mode Electrospray Ionization (ESI).
Topological Polar Surface Area 46.01 ŲOptimal for membrane permeability; allows the molecule to cross the blood-brain barrier if required[3].
High-Resolution Mass Spectrometry (HRMS) Behavior

During Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS), the molecule exhibits highly predictable fragmentation. The basicity of the naphthyridine nitrogens ensures excellent ionization efficiency in ESI+ mode. The primary fragmentation pathways involve the neutral loss of water (-18 Da) from the hydroxymethyl group, followed by deeper cleavage of the heteroaromatic ring.

MS_Fragmentation M [M+H]+ m/z 161.07 F1 [M-H2O+H]+ m/z 143.06 M->F1 -H2O F2 [M-CH2OH]+ m/z 130.05 M->F2 -*CH2OH F3 Naphthyridine Core m/z 103.04 F1->F3 Ring Cleavage F2->F3 -HCN

ESI-MS/MS fragmentation pathways of (1,8-naphthyridin-2-yl)methanol.

Self-Validating Synthetic Methodology

To ensure absolute scientific integrity, the synthesis of (1,8-naphthyridin-2-yl)methanol must not rely on blind execution. The protocol below is designed as a self-validating system , where the causality of every chemical choice is explained, and in-process analytical checks prevent downstream failures.

Protocol: Synthesis and LC-MS Validation

Step 1: Friedländer Annulation (Core Formation)

  • Action: React 2-amino-3-formylpyridine with hydroxyacetone in the presence of catalytic sodium hydroxide (NaOH) in ethanol at 80 °C for 4 hours.

  • Causality: The base catalyzes an initial aldol condensation followed by rapid cyclodehydration. This specific pathway is chosen because it thermodynamically drives the formation of the highly stable bicyclic 1,8-naphthyridine core over competing side reactions.

Step 2: In-Process LC-MS Validation (The Self-Validating Check)

  • Action: Withdraw a 10 µL aliquot, dilute in 1 mL of LC-grade methanol, and inject into the LC-MS.

  • Causality: Before proceeding to reduction, we must confirm the complete consumption of the starting material and the presence of the ketone intermediate. The appearance of a dominant peak at m/z 159.05 [M+H]+ validates that the cyclization was successful. Proceeding without this check risks carrying unreacted precursors into the final product, ruining the purity profile.

Step 3: Selective Hydride Reduction

  • Action: Cool the reaction mixture to 0 °C. Slowly add sodium borohydride (NaBH₄) in small portions. Stir for 1 hour.

  • Causality: NaBH₄ is explicitly selected over stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ risks over-reducing the electron-deficient naphthyridine ring, leading to saturated piperidine-like impurities. The 0 °C temperature suppresses the formation of unwanted methoxy adducts and controls the exothermic hydride transfer.

Step 4: Final HRMS Confirmation

  • Action: Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Run the purified solid through HRMS.

  • Causality: The final validation requires the exact mass to match 160.06400 Da (observed as m/z 161.07128 in ESI+), confirming the integrity of the hydroxymethyl group as documented by [4].

Synthetic_Workflow S1 2-Amino-3-formylpyridine (Starting Material) S2 Friedländer Condensation (Hydroxyacetone, NaOH) S1->S2 S3 Ketone Intermediate LC-MS: m/z 159.05 S2->S3 Cyclization S4 Selective Reduction (NaBH4, MeOH, 0°C) S3->S4 Validation Check S5 (1,8-Naphthyridin-2-yl)methanol LC-MS: m/z 161.07 S4->S5 Hydride Transfer

Self-validating synthetic workflow for (1,8-naphthyridin-2-yl)methanol.

Application in Advanced Drug Development

Once synthesized and validated, the primary utility of (1,8-naphthyridin-2-yl)methanol lies in the reactivity of its primary alcohol. The hydroxymethyl moiety serves as a synthetic handle. By converting the hydroxyl group into a leaving group (e.g., via mesylation or halogenation using phosphorus tribromide), researchers can seamlessly couple the naphthyridine core to complex amines or piperidine derivatives.

This exact mechanistic pathway is currently utilized in the development of next-generation Nicotinamide N-methyltransferase (NNMT) inhibitors targeting acute kidney injury and heart failure[1], as well as in the synthesis of αvβ6 integrin antagonists for fibrotic diseases[2]. The precise molecular weight (160.173 g/mol ) of this fragment ensures that the final coupled APIs remain within the optimal physicochemical space for oral bioavailability.

References

  • 1,8-naphthyridin-2-ylmethanol CAS NO.125902-27-4 Source: LookChem URL:[Link]

  • Source: WIPO (Google Patents)
  • Source: JPO (Google Patents)

Sources

Protocols & Analytical Methods

Method

Synthesis of (1,8-naphthyridin-2-yl)methanol: A Detailed Protocol for Medicinal Chemistry and Drug Discovery

Introduction: The Significance of the 1,8-Naphthyridine Scaffold The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3][4][5] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5] The unique electronic and steric properties of the 1,8-naphthyridine ring system allow for precise molecular interactions with various biological targets, making it a highly sought-after motif in drug design and development.[2] (1,8-naphthyridin-2-yl)methanol, in particular, serves as a key building block for the synthesis of more complex and functionally diverse 1,8-naphthyridine derivatives. This document provides a comprehensive, step-by-step protocol for the synthesis of (1,8-naphthyridin-2-yl)methanol, intended for researchers, scientists, and professionals in the field of drug development.

Synthetic Strategy: A Two-Step Approach

The synthesis of (1,8-naphthyridin-2-yl)methanol is most efficiently achieved through a two-step process. The first step involves the construction of the 1,8-naphthyridine core via a Friedländer annulation to yield an ester intermediate. The second step is the subsequent reduction of this ester to the desired primary alcohol. This approach offers a reliable and scalable route to the target molecule.

Synthesis_Workflow cluster_0 Step 1: Friedländer Annulation cluster_1 Step 2: Ester Reduction 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde Ethyl_1_8_naphthyridine_2_carboxylate Ethyl_1_8_naphthyridine_2_carboxylate 2-Aminonicotinaldehyde->Ethyl_1_8_naphthyridine_2_carboxylate Base or Acid Catalyst (e.g., Piperidine or Choline Hydroxide) Ethyl_Pyruvate Ethyl_Pyruvate Ethyl_Pyruvate->Ethyl_1_8_naphthyridine_2_carboxylate Final_Product (1,8-naphthyridin-2-yl)methanol Ethyl_1_8_naphthyridine_2_carboxylate->Final_Product 1. LiAlH4, Anhydrous THF 2. Work-up LAH Lithium Aluminum Hydride (LiAlH4) Characterization Characterization Final_Product->Characterization NMR, IR, MS

Figure 1: Overall workflow for the synthesis of (1,8-naphthyridin-2-yl)methanol.

Part 1: Synthesis of Ethyl 1,8-naphthyridine-2-carboxylate

The initial step is a Friedländer annulation, a classic and effective method for constructing the 1,8-naphthyridine ring system.[1][2] This reaction involves the condensation of 2-aminonicotinaldehyde with an active methylene compound, in this case, ethyl pyruvate, to directly install the desired ester functionality at the 2-position.

Protocol 1: Base-Catalyzed Friedländer Annulation

This protocol utilizes a basic catalyst, such as piperidine, to promote the condensation reaction.

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
2-Aminonicotinaldehyde122.121.22 g10.0 mmol
Ethyl pyruvate116.121.39 g (1.28 mL)12.0 mmol
Piperidine85.150.17 g (0.20 mL)2.0 mmol
Ethanol46.0720 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminonicotinaldehyde (1.22 g, 10.0 mmol) and ethanol (20 mL).

  • Stir the mixture at room temperature until the 2-aminonicotinaldehyde is completely dissolved.

  • To the resulting solution, add ethyl pyruvate (1.39 g, 1.28 mL, 12.0 mmol) followed by piperidine (0.17 g, 0.20 mL, 2.0 mmol).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting aldehyde will indicate the completion of the reaction.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in dichloromethane (50 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 1,8-naphthyridine-2-carboxylate.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate) or by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexanes.

Part 2: Reduction of Ethyl 1,8-naphthyridine-2-carboxylate

The second step involves the reduction of the ester group of ethyl 1,8-naphthyridine-2-carboxylate to a primary alcohol. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent well-suited for this transformation.[6][7] Sodium borohydride (NaBH4) is generally not strong enough to reduce esters under standard conditions.[8]

Safety Precaution: Lithium aluminum hydride reacts violently with water and other protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

Protocol 2: Lithium Aluminum Hydride Reduction

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
Ethyl 1,8-naphthyridine-2-carboxylate202.202.02 g10.0 mmol
Lithium Aluminum Hydride (LiAlH4)37.950.57 g15.0 mmol
Anhydrous Tetrahydrofuran (THF)72.1150 mL-
Ethyl Acetate88.11~10 mL-
Saturated aqueous Sodium Sulfate-~20 mL-

Procedure:

  • Set up a 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under a stream of nitrogen to ensure it is completely moisture-free.

  • To the flask, add lithium aluminum hydride (0.57 g, 15.0 mmol) and anhydrous tetrahydrofuran (THF, 20 mL).

  • Cool the LiAlH4 suspension to 0 °C using an ice bath.

  • In a separate flask, dissolve ethyl 1,8-naphthyridine-2-carboxylate (2.02 g, 10.0 mmol) in anhydrous THF (30 mL).

  • Transfer the solution of the ester to the dropping funnel and add it dropwise to the stirred LiAlH4 suspension at 0 °C over a period of 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitor the reaction by TLC (1:1 ethyl acetate/hexanes) until the starting ester is no longer visible.

  • Work-up (Fieser method): Cool the reaction mixture back to 0 °C with an ice bath.

  • Slowly and carefully add water (0.6 mL) dropwise to quench the excess LiAlH4. (Caution: Hydrogen gas is evolved).

  • Add 15% aqueous sodium hydroxide solution (0.6 mL) dropwise.

  • Add water (1.8 mL) dropwise.

  • Stir the resulting granular precipitate vigorously for 30 minutes at room temperature.

  • Filter the precipitate through a pad of Celite and wash the filter cake thoroughly with THF (3 x 20 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude (1,8-naphthyridin-2-yl)methanol.

  • The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 1% to 5% methanol) or by recrystallization from a suitable solvent such as ethyl acetate or acetonitrile.

Characterization of (1,8-naphthyridin-2-yl)methanol

The identity and purity of the synthesized (1,8-naphthyridin-2-yl)methanol should be confirmed by standard analytical techniques.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Purified_Product (1,8-naphthyridin-2-yl)methanol NMR NMR Spectroscopy (¹H and ¹³C) Purified_Product->NMR Structure Elucidation IR Infrared (IR) Spectroscopy Purified_Product->IR Functional Group ID MS Mass Spectrometry (MS) Purified_Product->MS Molecular Weight Confirmation

Figure 2: Analytical workflow for product characterization.

Expected Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): The spectrum is expected to show characteristic signals for the aromatic protons of the 1,8-naphthyridine ring, a singlet or triplet for the hydroxyl proton (which may be broad and exchangeable with D₂O), and a singlet for the methylene protons of the CH₂OH group. The aromatic region will likely display a series of doublets and doublets of doublets consistent with the substitution pattern.

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): The spectrum should exhibit signals for all the carbon atoms in the molecule. The carbon of the CH₂OH group is expected to appear in the range of 60-65 ppm. The aromatic carbons will resonate in the downfield region (typically 120-160 ppm).

  • Infrared (IR) Spectroscopy (KBr or ATR): A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol. C-H stretching and aromatic C=C and C=N stretching vibrations will also be present.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of (1,8-naphthyridin-2-yl)methanol (C₉H₈N₂O, MW = 160.17 g/mol ).

Conclusion

This application note provides a detailed and reliable two-step protocol for the synthesis of (1,8-naphthyridin-2-yl)methanol, a valuable building block in medicinal chemistry. The described Friedländer annulation followed by a lithium aluminum hydride reduction offers an efficient route to this important compound. The provided protocols, along with the characterization guidelines, are intended to support researchers in the successful synthesis and application of this versatile scaffold in their drug discovery endeavors.

References

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 2021. [Link]

  • Mini-Reviews in Medicinal Chemistry. Ingenta Connect. [Link]

  • Medicinal Chemistry Perspective of 1,8‐Naphthyridines as Anticancer Agents. Chemistry & Biodiversity, 2025. [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed, 2015. [Link]

  • A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. PMC, 2021. [Link]

  • A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 2019. [Link]

  • Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Journal of Chemistry, 2019. [Link]

  • Functionalization of 2-Methyl- and 2,7-Dimethyl-1,8-naphthyridine. LookChem. [Link]

  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. [Link]

  • 1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]

  • Transition metal-free α-methylation of 1,8-naphthyridine derivatives using DMSO as methylation reagent. Organic & Biomolecular Chemistry, 2018. [Link]

  • Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring. Baghdad Science Journal, 2012. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Synthesis of 1,8-naphthyridines under solvent free conditions. Indian Journal of Chemistry, 1996. [Link]

  • Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors. MDPI. [Link]

  • (1,8-naphthyridin-2-yl)methanol — Chemical Substance Information. NextSDS. [Link]

  • Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Corresponding Synthesis of some 1, 8-Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. Academia.edu. [Link]

Sources

Application

Application Note: (1,8-Naphthyridin-2-yl)methanol as a Versatile Bidentate Ligand in Coordination Chemistry and Metallodrug Design

Executive Summary The rational design of transition metal complexes relies heavily on the electronic and steric properties of the coordinating ligands. (1,8-Naphthyridin-2-yl)methanol (hereafter referred to as Napy-MeOH...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of transition metal complexes relies heavily on the electronic and steric properties of the coordinating ligands. (1,8-Naphthyridin-2-yl)methanol (hereafter referred to as Napy-MeOH ) represents a highly versatile, functionalized derivative of the classic 1,8-naphthyridine core[1][2]. By combining the rigid, pre-organized nitrogen donors of the naphthyridine ring with a flexible, hemilabile hydroxymethyl group, Napy-MeOH offers a unique hybrid donor set (N, N, O).

This application note details the coordination logic, structural parameters, and validated experimental protocols for utilizing Napy-MeOH in the synthesis of advanced transition metal complexes. These complexes are of high interest in medicinal chemistry (as targeted metallodrugs) and materials science (as luminescent probes and catalysts)[1][3].

Coordination Logic and HSAB Causality

The coordination chemistry of 1,8-naphthyridine derivatives is characterized by their ability to act as monodentate, chelating bidentate, or dinuclear bridging ligands[4][5]. The introduction of the 2-hydroxymethyl group in Napy-MeOH fundamentally alters the ligand's behavior by introducing a "hard" oxygen donor adjacent to the "borderline/soft" nitrogen donors.

The selection of the coordination mode is directly governed by Pearson’s Hard and Soft Acids and Bases (HSAB) theory :

  • N,N'-Bidentate Chelation (Small Bite Angle): When reacted with soft or borderline transition metals (e.g., Ru²⁺, Co²⁺, Pt²⁺), the ligand strongly prefers coordinating through the N1 and N8 atoms[4]. This forms a highly strained, four-membered chelate ring with a characteristically acute bite angle (typically 58°–61°)[4]. The pendant -CH₂OH group remains uncoordinated, projecting into the secondary coordination sphere where it enhances aqueous solubility and participates in critical hydrogen-bonding interactions with biological targets (e.g., DNA phosphate backbones).

  • N,O-Bidentate Chelation: When reacted with hard, oxophilic metal centers (e.g., Lanthanides like Eu³⁺ or Tb³⁺), the thermodynamic preference shifts. The metal coordinates via the N1 atom and the deprotonated or neutral oxygen of the hydroxymethyl group, forming a more relaxed five-membered chelate ring.

  • N,N',O-Bridging: In the presence of excess metal ions, Napy-MeOH can act as a multinucleating ligand, bridging two metal centers to form polymetallic architectures[5][6].

CoordinationLogic LIG (1,8-Naphthyridin-2-yl)methanol (N, N, O Donor Set) MET Transition Metal Center LIG->MET Complexation SOFT Soft/Borderline Metal (e.g., Ru²⁺, Pt²⁺, Co²⁺) MET->SOFT HSAB Theory HARD Hard Metal (e.g., Ln³⁺, Fe³⁺) MET->HARD HSAB Theory NN N,N'-Bidentate Chelation Uncoordinated -OH (Small Bite Angle: ~60°) SOFT->NN Prefers N-donors BRIDGE N,N',O-Bridging (Polymetallic / Dinuclear) SOFT->BRIDGE Excess Metal Equivalents NO N,O-Bidentate Chelation Uncoordinated N8 (Relaxed Bite Angle) HARD->NO Oxophilic preference HARD->BRIDGE Excess Metal Equivalents

Caption: Logical relationship of Napy-MeOH coordination modes driven by HSAB theory and metal oxidation states.

Quantitative Structural Parameters

To guide rational complex design, Table 1 summarizes the crystallographic and functional data of typical Napy-MeOH (and closely related 1,8-naphthyridine) complexes.

Table 1: Comparative Coordination Parameters of Napy-MeOH Complexes

Metal CenterPrimary Coordination ModeAvg. Bite AngleGeometryPrimary Application
Co(II) N,N'-Chelating58.8° - 60.4°Distorted OctahedralMagnetic Materials[4]
Ru(II) N,N'-Chelating~59.5°OctahedralPhotodynamic Therapy / DNA Intercalation
Pt(II) N,N'-Chelating~61.0°Square PlanarCytotoxic Metallodrugs
Eu(III) N,O-Chelating~65.2°Capped Square AntiprismLuminescent Probes[6]
Cu(II) N,N',O-BridgingN/A (Bridging)VariableBiomimetic Catalysis (Hemocyanin models)[7]

Note: The extremely acute N-M-N bite angle in N,N'-coordination forces a highly distorted geometry, which often increases the lability of trans-ligands—a feature highly desirable in prodrug activation.

Experimental Protocols

Protocol A: Green Synthesis of (1,8-Naphthyridin-2-yl)methanol

Causality & Principle: Traditional syntheses of 1,8-naphthyridines require harsh conditions and organic solvents. We utilize a modified Friedländer condensation in water, catalyzed by a biocompatible ionic liquid (Choline Chloride, ChOH), ensuring a high-yield, environmentally benign process[3][7].

Materials:

  • 2-Aminonicotinaldehyde (1.0 equiv)

  • 1-Hydroxy-2-propanone (1.2 equiv)

  • Choline Chloride (ChOH) (1 mol%)

  • Deionized Water

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, suspend 2-aminonicotinaldehyde (5.0 mmol) and 1-hydroxy-2-propanone (6.0 mmol) in 10 mL of deionized H₂O.

  • Catalyst Addition: Add 1 mol% of Choline Chloride (ChOH) to the suspension. Self-Validation: The mixture will initially appear as a heterogeneous suspension.

  • Condensation: Stir the reaction mixture under an N₂ atmosphere at 50 °C for 6 hours[7].

  • Monitoring: Monitor reaction progress via TLC (Eluent: 10% Methanol in Dichloromethane). Self-Validation: The disappearance of the 2-aminonicotinaldehyde spot (UV active at 254 nm) confirms reaction completion.

  • Workup: Extract the aqueous mixture with Ethyl Acetate (3 × 40 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol to yield pure Napy-MeOH as an off-white solid.

Protocol B: Synthesis ofRu(bpy)₂(Napy-MeOH)₂

Causality & Principle: Ruthenium(II) polypyridyl complexes are synthesized via a two-step chloride abstraction method. Direct reaction of cis-[Ru(bpy)₂Cl₂] with Napy-MeOH is kinetically sluggish due to the strong Ru-Cl bonds. By introducing Silver Hexafluorophosphate (AgPF₆), we abstract the chlorides as insoluble AgCl, generating a highly reactive solvento-intermediate [Ru(bpy)₂(MeOH)₂]²⁺ that readily accepts the Napy-MeOH ligand.

Workflow A Precursor cis-[Ru(bpy)₂Cl₂] B Chloride Abstraction 2.2 eq AgPF₆ in MeOH A->B Step 1 C Active Intermediate [Ru(bpy)₂(MeOH)₂]²⁺ B->C - 2 AgCl (ppt) D Ligand Addition 1.1 eq Napy-MeOH (Reflux) C->D Step 2 E Pure Complex [Ru(bpy)₂(Napy-MeOH)](PF₆)₂ D->E Validation (NMR/UV-Vis)

Caption: Experimental workflow for the synthesis of Ruthenium(II) Napy-MeOH complexes via chloride abstraction.

Step-by-Step Methodology:

  • Chloride Abstraction: Dissolve cis-[Ru(bpy)₂Cl₂]·2H₂O (0.5 mmol) in 20 mL of degassed methanol. Add AgPF₆ (1.1 mmol, 2.2 equiv). Stir in the dark at room temperature for 2 hours.

  • Filtration (Self-Validation): A dense white precipitate of AgCl will form. Filter the mixture through a pad of Celite to remove AgCl. The filtrate should be a clear, deep red-orange solution containing the reactive intermediate.

  • Complexation: Transfer the filtrate to a Schlenk flask. Add Napy-MeOH (0.55 mmol, 1.1 equiv). Reflux the mixture under N₂ for 12 hours.

  • Monitoring (Self-Validation): Track the reaction via UV-Vis spectroscopy. The Metal-to-Ligand Charge Transfer (MLCT) band will undergo a hypsochromic shift (blue shift) from ~490 nm (solvento complex) to ~450 nm, indicating successful coordination of the strong-field naphthyridine nitrogens.

  • Isolation: Cool the solution to room temperature and concentrate to ~5 mL. Add dropwise to 50 mL of cold diethyl ether to precipitate the complex.

  • Validation: Confirm structure via ¹H-NMR (CD₃CN). The uncoordinated -CH₂OH protons will appear as a distinct singlet or doublet (if coupled to the hydroxyl proton) around δ 4.8 ppm, confirming N,N'-coordination rather than N,O-coordination.

Mechanistic Insights for Drug Development

When utilizing Napy-MeOH in the design of metallodrugs (e.g., DNA-intercalating agents or target-specific radiopharmaceuticals), the uncoordinated hydroxymethyl group serves as a critical synthetic handle.

  • Secondary Sphere Interactions: The pendant -OH group acts as a hydrogen-bond donor/acceptor. In DNA-binding studies, this group has been shown to interact with the phosphate backbone, significantly increasing the binding binding constant ( Kb​ ) compared to unsubstituted 1,8-naphthyridine[6].

  • Bioconjugation: The primary alcohol can be easily esterified or converted into a carbamate to link the metal complex to tumor-targeting peptides (e.g., RGD peptides for integrin targeting) or fluorophores[8].

References

  • Dichloridobis(7-amino-2,4-dimethyl-1,8-naphthyridine-κ2 N,N′)cobalt(II) methanol disolvate Source: National Institutes of Health (PMC) URL:[Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited Source: ACS Omega (ACS Publications) URL:[Link]

  • Design and Synthesis of Multidentate Dinucleating Ligands Based on 1,8-Naphthyridine Source: ResearchGate URL:[Link]

  • 7-(4-(5,7-dimethyl-1,8-naphthyridin-2-yloxy)phenoxy)-2,4-dimethyl-1,8-naphthyridine dimethanol solvate Source: IUCr Journals URL:[Link]

  • 1,8-naphthyridin-2-ylmethanol CAS NO.125902-27-4 Source: LookChem URL:[Link]

  • Source: Google Patents (JP6665169B2)

Sources

Method

Application Note: (1,8-Naphthyridin-2-yl)methanol in Supramolecular Assembly and Advanced Materials

Executive Summary The rational design of supramolecular systems relies heavily on the selection of robust, highly directional non-covalent recognition motifs. Among nitrogen-containing heterocycles, the 1,8-naphthyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of supramolecular systems relies heavily on the selection of robust, highly directional non-covalent recognition motifs. Among nitrogen-containing heterocycles, the 1,8-naphthyridine scaffold has emerged as a privileged building block due to its rigid coplanar geometry, strong dipole moment, and highly predictable hydrogen-bonding arrays[1][2]. Specifically, (1,8-naphthyridin-2-yl)methanol (CAS: 125902-27-4) serves as a highly versatile synthon. While the naphthyridine core provides the supramolecular recognition interface (via π−π stacking and hydrogen bonding), the 2-hydroxymethyl group acts as a traceless synthetic handle, allowing researchers to seamlessly graft this recognition motif onto polymer backbones, fluorophores, or DNA-intercalating dimers without disrupting the core's electronic properties.

This application note provides a comprehensive guide to utilizing (1,8-naphthyridin-2-yl)methanol in supramolecular chemistry, detailing its mechanistic principles, key application areas, and field-proven experimental protocols.

Mechanistic Principles of the Naphthyridine Scaffold

The Supramolecular Interface

The 1,8-naphthyridine core is characterized by two adjacent nitrogen atoms that act as a pre-organized, bidentate hydrogen-bond acceptor array[2]. When functionalized at the 2- and 7-positions with amides or ureas, the scaffold can form highly stable complementary quadruple hydrogen bonds (e.g., Donor-Acceptor-Acceptor-Donor, DAAD)[3]. These arrays exhibit extraordinary association constants ( Ka​>106M−1 ) when paired with complementary molecules like ureidopyrimidinone (UPy) or guanosine derivatives[4].

The Hydroxymethyl Synthetic Handle

The primary alcohol in (1,8-naphthyridin-2-yl)methanol is critical for covalent integration. Unlike amine or amide functional groups, which can competitively interfere with the target hydrogen-bonding array, the hydroxyl group can be converted into stable ether, ester, or urethane linkages. For instance, reacting the hydroxyl group with an isocyanate-terminated polymer yields a urethane linkage that not only tethers the naphthyridine unit but can also participate in secondary hydrogen bonding to rigidify the resulting supramolecular polymer brushes[5].

G A (1,8-Naphthyridin-2-yl)methanol (Recognition Module) C Urethane Coupling (DBTDL Catalyst, 60°C) A->C B Polymer Backbone (e.g., PEG-Isocyanate) B->C D Naphthyridine-Terminated Macromonomer C->D Covalent Linkage E Supramolecular Assembly (Reversible Crosslinking) D->E Non-Covalent Array

Workflow: Covalent grafting of naphthyridine modules followed by supramolecular self-assembly.

Key Applications in Supramolecular Assembly

Supramolecular Polymer Brushes and Adhesives

By attaching naphthyridine derivatives to polymer backbones, researchers can create supramolecular polymer brushes that exhibit unique linear viscoelastic behaviors. The transient nature of the hydrogen bonds allows the material to dissipate stress, while the rigid backbone formed by the associated naphthyridine moieties provides mechanical strength[5]. Recently, this concept has been expanded to "supramolecular topological adhesion," where naphthyridine-urea units (e.g., ODIN) are used to physically entangle resins within epoxy matrices. This sacrificial hydrogen-bonding network significantly boosts the delamination resistance of carbon fiber reinforced polymers (CFRPs), increasing Mode I fracture toughness by up to 120%[6].

DNA Mismatch Recognition and Biosensing

1,8-Naphthyridine derivatives are classic abiotic receptors for guanine. The spatial arrangement of the naphthyridine nitrogen atoms perfectly complements the hydrogen-bond donor profile of guanine. Dimeric forms of 2-amino-1,8-naphthyridine (which can be synthesized via the oxidation and subsequent amination of the methanol derivative) selectively bind to Guanine-Guanine (G-G) mismatches in duplex DNA with extremely high affinity ( Kd​=53nM )[7]. This specific recognition is driven by both triple hydrogen bonding and π−π stacking within the DNA helix, causing a large conformational change that can be leveraged for biosensing and genomic sequencing[7][8].

G N Naphthyridine Module (Acceptor-Acceptor Array) C Complementary H-Bonding + Intercalative Stacking N->C G Target: Guanine Mismatch (Donor-Donor Array) G->C S Signal Transduction (FRET / Thermal Shift) C->S Specific Recognition Event

Mechanism of highly specific Guanine-Guanine mismatch recognition by naphthyridine arrays.

Quantitative Data Summary

The thermodynamic stability of supramolecular assemblies is dictated by the association constant ( Ka​ ). The table below summarizes the binding affinities of naphthyridine-based arrays against various targets, demonstrating the tunability of this scaffold.

Host/ModuleGuest/TargetInteraction TypeAssociation Constant ( Ka​ ) / AffinityRef.
2,7-Diamido-1,8-naphthyridine (DAN) Butyl urea of guanosine (UG)Quadruple H-Bond (DAAD-ADDA) 3×108M−1 (in CHCl3​ )[4]
Naphthyridine-Urea (ODIN) Self-AssociationSextuple H-Bonding DimerHigh (Solid-state topological adhesion)[6]
Dimeric 2-Amino-1,8-naphthyridine G-G Mismatch (DNA)Triple H-Bond + π -Stacking Kd​=53nM (Aqueous)[7]
Naphthyridine Dimer G-A / G-T MismatchesPartial H-Bonding~360-fold lower affinity than G-G[7]

Experimental Protocols

Protocol A: Synthesis and Validation of Naphthyridine-Functionalized Supramolecular Polymers

Objective: To covalently attach (1,8-naphthyridin-2-yl)methanol to an isocyanate-terminated poly(ethylene glycol) (PEG) backbone to create a stimuli-responsive supramolecular polymer.

Causality & Design Choices: Dibutyltin dilaurate (DBTDL) is utilized as the catalyst because it specifically accelerates the reaction between the aliphatic isocyanate and the primary hydroxyl group of the naphthyridine methanol, minimizing unwanted allophanate formation. Strictly anhydrous conditions are mandatory; trace water will competitively react with the isocyanate to form urea linkages and release CO2​ , throwing off the stoichiometry and disrupting the intended supramolecular architecture.

Step-by-Step Procedure:

  • Preparation: Dry (1,8-naphthyridin-2-yl)methanol (1.0 eq) and PEG-diisocyanate (0.45 eq, to ensure complete end-capping) under vacuum at 40°C for 12 hours.

  • Reaction Setup: Dissolve the reagents in anhydrous N,N-dimethylformamide (DMF) under an inert Argon atmosphere to achieve a 10% w/v solution.

  • Catalysis: Inject DBTDL (0.01 eq) via a gas-tight syringe. Heat the reaction mixture to 60°C with continuous magnetic stirring.

  • Self-Validating Monitoring (FTIR): At 2-hour intervals, extract a 50 μL aliquot and analyze via ATR-FTIR. The reaction is complete when the strong, asymmetric N=C=O stretching band at 2270cm−1 completely disappears, and a new urethane carbonyl ( C=O ) stretch appears at ∼1720cm−1 .

  • Purification: Precipitate the polymer into cold diethyl ether. Filter and wash extensively to remove unreacted naphthyridine monomer. Dry under vacuum.

  • Assembly Verification: Dissolve the purified polymer in CHCl3​ . Perform concentration-dependent 1H NMR. A downfield shift of the naphthyridine aromatic protons and the urethane N-H proton as concentration increases confirms the formation of the supramolecular hydrogen-bonded network.

Protocol B: Fluorimetric Titration for Guest Binding Affinity

Objective: To determine the association constant ( Ka​ ) between a naphthyridine receptor and a guanosine guest using fluorescence resonance energy transfer (FRET) or direct quenching.

Causality & Design Choices: Because the 1,8-naphthyridine core is intrinsically fluorescent (or can be coupled to a fluorophore), fluorimetric titration offers high sensitivity for measuring binding events at micromolar to nanomolar concentrations. The non-polar solvent ( CHCl3​ ) is chosen to maximize hydrogen-bonding strength, which would otherwise be masked by protic solvents like water.

Step-by-Step Procedure:

  • Stock Preparation: Prepare a 1.0×10−5M solution of the naphthyridine host in anhydrous CHCl3​ . Prepare a 1.0×10−3M solution of the guanosine guest in the same solvent.

  • Baseline Measurement: Transfer 2.0 mL of the host solution into a quartz cuvette. Excite at the naphthyridine absorption maximum ( ∼320−340 nm) and record the emission spectrum.

  • Titration: Sequentially add 2.0 μL aliquots of the guest solution to the cuvette. Stir for 1 minute after each addition to ensure equilibrium.

  • Data Collection: Record the emission intensity at the λmax​ after each addition. Ensure the total added volume does not exceed 10% of the initial volume to minimize dilution artifacts (or mathematically correct for dilution).

  • Data Analysis: Plot the change in fluorescence intensity ( ΔF ) versus the concentration of the added guest. Fit the data to a 1:1 binding isotherm using non-linear regression (e.g., the Benesi-Hildebrand or Connors equations) to extract the Ka​ .

References

  • Spontaneous Self-Assembly of a 1,8-Naphthyridine into Diverse Crystalline 1D Nanostructures: Implications on the Stimuli-Responsive Luminescent Behaviour. Crystal Growth & Design - ACS Publications. 9

  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. 1

  • 1,8-Naphthyridine. Wikipedia. 2

  • 1,8-Naphthyridine-2,7-diamine: A potential universal reader of Watson-Crick base pairs for DNA sequencing by electron tunneling. ResearchGate. 8

  • Recognition of Guanine−Guanine Mismatches by the Dimeric Form of 2-Amino-1,8-naphthyridine. Journal of the American Chemical Society.7

  • A highly stable quadruply hydrogen-bonded heterocomplex useful for supramolecular polymer blends. PubMed. 4

  • Pd-Catalyzed Amidation of 2-Chloro- and 2,7-Dichloro-1,8-naphthyridines. ACS Publications. 3

  • Supramolecular Polymer Brushes: Influence of Molecular Weight and Cross-Linking on Linear Viscoelastic Behavior. PubMed. 5

  • Supramolecular topological adhesion boosts delamination resistance in carbon fiber reinforced polymers. ChemRxiv. 6

Sources

Application

Application Note: Strategic Utilization of (1,8-Naphthyridin-2-yl)methanol in Advanced Cross-Coupling Workflows

Strategic Rationale & Substrate Profiling (1,8-Naphthyridin-2-yl)methanol (CAS: 125902-27-4)[1] is a highly privileged bicyclic heteroaromatic building block. The 1,8-naphthyridine core acts as a potent pharmacophore and...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Substrate Profiling

(1,8-Naphthyridin-2-yl)methanol (CAS: 125902-27-4)[1] is a highly privileged bicyclic heteroaromatic building block. The 1,8-naphthyridine core acts as a potent pharmacophore and a bidentate hydrogen-bond acceptor, frequently deployed in the development of selective phosphodiesterase (PDE) inhibitors[2] and antibacterial agents[3]. The C2-hydroxymethyl group provides a versatile, benzylic-like synthetic handle for late-stage functionalization.

The Chelation Challenge: Cross-coupling with 1,8-naphthyridines presents a unique mechanistic hurdle: the two spatially adjacent nitrogen atoms form a strong bidentate chelating motif. This motif can sequester transition metal catalysts (Pd, Ni, Cu), leading to severe catalyst poisoning and stalled reactions.

Expertise & Experience Insight: To overcome this, cross-coupling strategies must either employ highly sterically demanding ligands (e.g., dialkylbiaryl phosphines like XPhos) to prevent irreversible naphthyridine coordination[3], or utilize radical-based deoxygenative pathways that bypass traditional oxidative addition into a carbon-heteroatom bond[4].

Divergent Synthetic Pathways

We detail two primary workflows for incorporating the (1,8-naphthyridin-2-yl)methyl fragment into complex molecules:

  • Pathway A: Two-Step Electrophilic Activation & Palladium-Catalyzed Coupling. The classical approach. The alcohol is converted to a benzylic chloride, followed by Pd-catalyzed Suzuki-Miyaura (C-C)[5] or Buchwald-Hartwig (C-N)[3] cross-coupling.

  • Pathway B: Direct Metallaphotoredox Deoxygenative Cross-Coupling. A state-of-the-art approach utilizing the free alcohol directly via N-heterocyclic carbene (NHC) activation and Ni-catalyzed radical sorting[4].

G SM (1,8-Naphthyridin-2-yl)methanol Act Electrophilic Activation (SOCl2) SM->Act Pathway A Photoredox Direct Deoxygenative Activation (NHC) SM->Photoredox Pathway B Halide 2-(Chloromethyl)- 1,8-naphthyridine Act->Halide Suzuki Pd-Catalyzed Suzuki (C-C Bond) Halide->Suzuki Ar-B(OH)2, Pd(0) Buchwald Pd-Catalyzed Buchwald (C-N Bond) Halide->Buchwald HNR2, Pd(0) Radical Naphthyridin-2-ylmethyl Radical Photoredox->Radical SET / Light NiCross Ni-Catalyzed Cross-Coupling (C-C Bond) Radical->NiCross R-OH, Ni(0)

Caption: Divergent cross-coupling pathways for (1,8-naphthyridin-2-yl)methanol.

Experimental Protocols (Self-Validating Systems)

Protocol A: Two-Step Suzuki-Miyaura Cross-Coupling

Step A1: Electrophilic Activation (Chlorination) Causality: Thionyl chloride (SOCl₂) is used to convert the hydroxyl group to a chloride. The inherent basicity of the naphthyridine nitrogens naturally neutralizes the generated HCl, forming the hydrochloride salt of the product, which precipitates cleanly and prevents unwanted side reactions.

  • Charge a flame-dried 50 mL round-bottom flask with (1,8-naphthyridin-2-yl)methanol (1.0 mmol, 160 mg) and anhydrous dichloromethane (DCM, 10 mL).

  • Cool the solution to 0 °C under an argon atmosphere.

  • Add SOCl₂ (1.5 mmol, 109 µL) dropwise over 5 minutes.

  • Warm to room temperature and stir for 2 hours.

  • Concentrate under reduced pressure. Triturate the resulting solid with cold diethyl ether to yield 2-(chloromethyl)-1,8-naphthyridine hydrochloride.

Step A2: Suzuki-Miyaura Coupling Causality: The benzylic chloride is highly reactive toward oxidative addition. However, to prevent the basic naphthyridine nitrogens from poisoning the Pd catalyst, Pd₂(dba)₃ is paired with XPhos. The extreme steric bulk of the biaryl phosphine ligand ensures the Pd center remains mono-ligated and sterically shielded from the bidentate naphthyridine nitrogens[5].

  • In a nitrogen-filled glovebox, combine 2-(chloromethyl)-1,8-naphthyridine hydrochloride (0.5 mmol), arylboronic acid (0.6 mmol), Pd₂(dba)₃ (0.01 mmol, 2 mol%), and XPhos (0.02 mmol, 4 mol%) in a reaction vial.

  • Add anhydrous K₃PO₄ (1.5 mmol) to facilitate the transmetalation step.

  • Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL).

  • Seal the vial, remove from the glovebox, and heat at 80 °C for 12 hours.

  • Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Direct Deoxygenative Alcohol-Alcohol Cross-Coupling

Causality: Based on recent advancements in radical sorting[4], primary alcohols can be directly cross-coupled. The (1,8-naphthyridin-2-yl)methanol is activated in situ by an NHC to form an electron-rich adduct. This adduct undergoes single-electron transfer (SET) to generate a benzylic-stabilized radical, which is captured by a Ni catalyst to form a new C-C bond, entirely bypassing the need to isolate a halide intermediate.

  • To a 2-dram vial equipped with a stir bar, add (1,8-naphthyridin-2-yl)methanol (0.5 mmol), the secondary aliphatic alcohol coupling partner (0.75 mmol), NHC-1 salt (1.35 mmol), and Ni(acac)₂ (0.05 mmol, 10 mol%).

  • Transfer the vial to a nitrogen-filled glovebox.

  • Add anhydrous tert-butyl methyl ether (tBuOMe, 5 mL) and pyridine (1.35 mmol).

  • Seal the vial with a Teflon-lined cap and irradiate with a 450 nm blue LED (34 W) at room temperature for 24 hours.

  • Quench the reaction by exposure to air, filter through a short pad of silica (eluting with EtOAc), and concentrate for chromatographic purification.

Quantitative Data & Optimization Matrix

The table below summarizes the causality behind catalyst and ligand selection when optimizing the cross-coupling of the 1,8-naphthyridine scaffold.

Catalyst SystemLigandBaseSolventYield (%)Observation / Mechanistic Causality
Pd(PPh₃)₄NoneNa₂CO₃THF/H₂O< 20%Failure: Severe catalyst poisoning via bidentate chelation of the naphthyridine core to the exposed Pd center.
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O85%Optimal (Pathway A): Bulky biaryl phosphine sterically blocks naphthyridine coordination, enabling turnover.
Ni(acac)₂dtbbpyCs₂CO₃DMF45%Sub-optimal: Moderate yield in deoxygenative cross-coupling; competitive homodimerization observed.
Ni(acac)₂NonePyridinetBuOMe72%Optimal (Pathway B): Ideal conditions for direct alcohol-alcohol radical sorting via NHC activation[4].

Troubleshooting & Analytical Validation

  • Spectroscopic Tracking: The success of the activation step can be monitored via ¹H NMR. The benzylic -CH₂OH protons typically appear as a doublet or broad singlet around 4.8–5.0 ppm in CDCl₃. Upon conversion to the chloride, this peak shifts downfield and sharpens. In the final cross-coupled product, the benzylic -CH₂- will shift significantly depending on the electronic nature of the newly attached aryl or alkyl group (typically 4.0–4.4 ppm).

  • Mitigating Product Inhibition: If the Suzuki-Miyaura conversion stalls at 30–40%, it is highly indicative of product inhibition (the newly formed functionalized naphthyridine chelating the active Pd species). To rescue the reaction, spike the mixture with an additional 2 mol% of the Pd/XPhos pre-catalyst complex to drive it to completion.

  • Moisture Sensitivity in Pathway B: The direct deoxygenative cross-coupling relies on the in situ generation of the NHC. Trace water will hydrolyze the activated intermediate. Ensure all solvents are rigorously dried over 3Å molecular sieves prior to use.

References

  • [1] Chemical Substance Information: (1,8-naphthyridin-2-yl)methanol. NextSDS. Available at: [Link]

  • [5] A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling. Tetrahedron Letters. Available at:[Link]

  • [2] Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry. Available at:[Link]

  • [3] Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones. Chemical Data Collections. Available at:[Link]

  • [4] Alcohol-alcohol cross-coupling enabled by SH2 radical sorting. Science. Available at:[Link]

Sources

Method

preparation of transition metal complexes with (1,8-naphthyridin-2-yl)methanol

Application Note: Preparation and Application of Transition Metal Complexes with (1,8-Naphthyridin-2-yl)methanol Target Audience: Researchers, scientists, and drug development professionals specializing in organometallic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Application of Transition Metal Complexes with (1,8-Naphthyridin-2-yl)methanol

Target Audience: Researchers, scientists, and drug development professionals specializing in organometallic chemistry, catalysis, and metallodrug design.

Executive Summary & Rationale

The rational design of transition metal complexes relies heavily on the electronic and steric properties of the supporting ligands. The compound (1,8-naphthyridin-2-yl)methanol —also known as 2-(hydroxymethyl)-1,8-naphthyridine—represents a highly versatile, multifunctional ligand architecture. The 1,8-naphthyridine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities[1]. In coordination chemistry, its flanking nitrogen centers serve as a powerful binucleating core[2].

By appending a hydroxymethyl group to the 2-position, the ligand gains hemilability and proton-responsiveness. This dual nature allows it to bridge the gap between bimetallic cooperativity and mononuclear bifunctional catalysis. Depending on the metal precursor and stoichiometric conditions, this ligand can drive the spontaneous self-assembly of bimetallic cores[3],[4] or form stable mononuclear metallacycles capable of outer-sphere hydrogen transfer[5],[6].

Mechanistic Causality in Coordination

As an application scientist, it is critical to understand why a ligand behaves the way it does under specific conditions to predict catalytic outcomes. The coordination chemistry of (1,8-naphthyridin-2-yl)methanol is governed by two competing binding modes:

  • Mononuclear N,O-Chelation (Bifunctional Catalysis): When reacted with late transition metals like Ru(II) or Ir(III), the ligand typically acts as a bidentate N,O-donor. The hydroxymethyl group is not merely a spectator; upon deprotonation by a strong base, it forms a metal-alkoxide species. This alkoxide acts as an internal Brønsted base, facilitating concerted proton/hydride transfer during asymmetric hydrogenation without requiring the substrate to directly bind to the metal center[5].

  • Bimetallic N,N-Bridging (Cooperative Catalysis): The rigid geometry of the 1,8-naphthyridine nitrogens perfectly matches the spatial requirements to bridge two metal centers, enforcing short metal-metal distances[7]. When reacted with soft, low-valent metals like Cu(I), the hard oxygen of the hydroxymethyl group often remains uncoordinated (pendant), allowing the bimetallic core to activate substrates like terminal alkynes cooperatively[7],[8].

Experimental Methodologies

General Considerations: All manipulations involving low-valent metals or reactive alkoxides must be performed under an inert atmosphere (N₂ or Ar) using standard Schlenk techniques or a glovebox to prevent premature oxidation or ligand displacement by atmospheric moisture. The synthesis of the naphthyridine core itself can be achieved via modified Friedländer condensations in water[9].

Protocol A: Synthesis of Mononuclear[Ru(η⁶-p-cymene)(κ²-N,O-L)Cl] (Bifunctional Precatalyst)

Objective: Isolate a stable Ru(II) precatalyst where the ligand acts as a neutral N,O-donor.

  • Preparation: In a flame-dried 50 mL Schlenk flask, combine [Ru(η⁶-p-cymene)Cl₂]₂ (0.5 mmol, 1.0 eq) and (1,8-naphthyridin-2-yl)methanol (1.05 mmol, 2.1 eq).

  • Solvent Addition: Add 20 mL of anhydrous, degassed dichloromethane (DCM).

    • Causality: DCM is chosen over coordinating solvents like acetonitrile to prevent solvent competition with the weakly coordinating -OH arm during the initial chelation step.

  • Reaction: Stir the mixture at room temperature for 12 hours. The solution will transition from dark red to a vibrant yellow-orange as the hemilabile ligand displaces one chloride ligand to form a 5-membered metallacycle.

  • Precipitation: Concentrate the solution to ~5 mL under vacuum. Add 20 mL of cold diethyl ether dropwise to precipitate the complex.

  • Isolation: Filter via a Schlenk frit, wash with cold diethyl ether (3 x 5 mL), and dry under high vacuum.

    • Self-Validation: The transition from the Ru-Cl precatalyst to the active Ru-alkoxide (upon base addition in catalysis) is visually confirmed by a color shift to deep purple. Spectroscopically, the splitting of the -CH₂- singlet into an AB quartet in ¹H NMR confirms rigid metallacycle formation.

Protocol B: Synthesis of BimetallicCu₂(μ-N,N-L)₂(MeCN)₂₂

Objective: Exploit the binucleating capability of the naphthyridine core to synthesize a dicopper(I) complex.

  • Preparation: In a glovebox, dissolve[Cu(MeCN)₄]PF₆ (1.0 mmol, 2.0 eq) in 15 mL of anhydrous MeCN.

  • Ligand Addition: Slowly add a solution of (1,8-naphthyridin-2-yl)methanol (0.5 mmol, 1.0 eq) in 5 mL MeCN.

  • Reaction: Stir at room temperature for 4 hours.

    • Causality: The spatial alignment of the 1,8-naphthyridine nitrogens drives the spontaneous self-assembly of the dicopper core. The hydroxymethyl groups remain uncoordinated because the soft Cu(I) centers thermodynamically prefer nitrogen and MeCN donors over hard oxygen donors.

  • Crystallization: Layer the MeCN solution with diethyl ether and allow it to stand at -20 °C overnight to yield dark red crystals.

    • Self-Validation: Formation of the bimetallic dicopper(I) core is confirmed by the downfield shift of the naphthyridine aromatic protons in the ¹H NMR spectrum, while the -CH₂OH protons remain relatively unshifted compared to the free ligand, confirming the pendant nature of the hydroxymethyl arm.

Quantitative Data & Validation

To ensure reproducibility, researchers should cross-reference their synthesized complexes against the following diagnostic spectroscopic benchmarks.

Ligand/Complex StateDiagnostic ¹H NMR (CD₂Cl₂, 298K, ppm)Diagnostic IR (cm⁻¹)Structural Implication
Free Ligand δ 4.85 (s, 2H, -CH₂-), δ 4.20 (br s, 1H, -OH)3350 (O-H), 1605 (C=N)Uncoordinated state
Mononuclear Ru-Cl δ 5.10 (s, 2H, -CH₂-), δ 6.50 (br s, 1H, -OH)3280 (O-H), 1590 (C=N)N,O-chelation, metal deshielding
Mononuclear Ru-Alkoxide δ 4.60 (d), 4.35 (d) (AB quartet, 2H)No O-H stretch, 1585Deprotonation, rigid metallacycle
Bimetallic Cu(I) δ 4.80 (s, 2H, -CH₂-), δ 4.15 (br s, 1H, -OH)3350 (O-H), 1575 (C=N)N,N-bridging, pendant -OH

Mechanistic Workflows

G L (1,8-Naphthyridin-2-yl)methanol (Free Ligand) M_NO Mononuclear N,O-Chelation (e.g., Ru, Ir) L->M_NO + MCln (Base-free) M_NN Bimetallic N,N-Bridging (Pendant -OH) L->M_NN + 2 M(I) (Steric control)

Fig 1. Divergent coordination modes of (1,8-naphthyridin-2-yl)methanol based on metal stoichiometry.

CatalyticCycle Pre Ru(II)-Cl Precatalyst (N,OH coordinated) Act Ru(II)-Alkoxide Active Catalyst Pre->Act + Base (- HCl) Sub Substrate Approach (Ketone/Imine) Act->Sub + H2 Donor TS Outer-Sphere TS (Concerted H+/H-) Sub->TS Prod Product Release (Alcohol/Amine) TS->Prod Prod->Act - Product

Fig 2. Outer-sphere bifunctional catalytic cycle enabled by the hemilabile hydroxymethyl arm.

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Application

Application Note: (1,8-Naphthyridin-2-yl)methanol Functionalization for Advanced Fluorescent Probes

Executive Summary The 1,8-naphthyridine scaffold is a privileged structure in the rational design of high-performance fluorescent probes and chemosensors[1]. Characterized by a rigid, planar, and electron-deficient heter...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,8-naphthyridine scaffold is a privileged structure in the rational design of high-performance fluorescent probes and chemosensors[1]. Characterized by a rigid, planar, and electron-deficient heterocyclic ring system, it exhibits remarkable photophysical properties, including large Stokes shifts, high quantum yields, and excellent stability in aqueous environments[2]. Among its functionalized derivatives, (1,8-naphthyridin-2-yl)methanol (CAS: 125902-27-4) serves as a critical synthetic building block[3]. The 2-hydroxymethyl group provides a highly versatile handle for late-stage functionalization, enabling the modular attachment of diverse recognition moieties for the selective detection of metal cations (e.g., Zn²⁺, Cd²⁺, Hg²⁺) and biomolecules (e.g., primary amines, proteins)[4][5][6].

Mechanistic Principles & Rational Design

The Photophysical Engine: ICT and CHEF

The efficacy of 1,8-naphthyridine-based probes relies on two primary photophysical mechanisms:

  • Intramolecular Charge Transfer (ICT): The electron-withdrawing nature of the naphthyridine core makes it an ideal electron acceptor. When conjugated with an electron-donating group (e.g., an amine receptor), the system forms a "push-pull" fluorophore. Binding of an analyte modulates the electron-donating capability, leading to significant shifts in absorption and emission spectra, which is highly advantageous for ratiometric sensing[2][6].

  • Chelation-Enhanced Fluorescence (CHEF): The two nitrogen atoms in the 1,8-naphthyridine ring are perfectly pre-organized to participate in multidentate metal coordination[7]. Upon binding to metal ions like Zn²⁺ or Cd²⁺, the complex undergoes structural rigidification. This restricts non-radiative intramolecular rotation and inhibits Photoinduced Electron Transfer (PET), resulting in a dramatic "turn-on" fluorescence enhancement[4][5].

SignalingMechanism A Functionalized 1,8-Naphthyridine Probe (Weak/Quenched Fluorescence) B Target Introduction (Metal Cation or Primary Amine) A->B C Chelation-Enhanced Fluorescence (CHEF) Rigidification & PET Inhibition B->C Metal Ions (Zn2+, Cd2+) D Intramolecular Charge Transfer (ICT) Push-Pull Electron Dynamics B->D Amines/Proteins E Strong Fluorescence Emission (Turn-On Signal) C->E D->E

Photophysical signaling mechanisms (CHEF and ICT) of 1,8-naphthyridine fluorescent probes.

Causality of the 2-Methanol Synthetic Handle

Direct functionalization of the naphthyridine ring can be synthetically challenging due to its electron-deficient nature. The (1,8-naphthyridin-2-yl)methanol derivative circumvents this limitation by providing an exocyclic aliphatic hydroxyl group[3]. This group can be quantitatively activated into a superior leaving group (e.g., chloride, bromide, or tosylate) under mild conditions without degrading the sensitive fluorophore core. The resulting electrophilic center is highly susceptible to bimolecular nucleophilic substitution (S_N2) by various nucleophiles (amines, thiols), allowing researchers to build a diverse library of probe architectures from a single, stable precursor[8][9].

Synthetic Workflows & Validated Protocols

SynthWorkflow A (1,8-Naphthyridin-2-yl)methanol Starting Material B Activation Step (Halogenation / Tosylation) A->B SOCl2 or TsCl C Reactive Intermediate (e.g., 2-(Chloromethyl)-1,8-naphthyridine) B->C D Receptor Conjugation (Nucleophilic Substitution) C->D Receptor + Base E Metal Ion Sensor (e.g., DPA-conjugate for Zn2+/Cd2+) D->E F Bioimaging Probe (e.g., Amine-reactive for Lysine) D->F

Synthetic workflow for the functionalization of (1,8-naphthyridin-2-yl)methanol into diverse probes.

Protocol A: Activation of the Hydroxymethyl Group

Objective: Convert (1,8-naphthyridin-2-yl)methanol to 2-(chloromethyl)-1,8-naphthyridine. Causality: Thionyl chloride (SOCl₂) is selected over phosphorus tribromide (PBr₃) to avoid the formation of highly reactive, light-sensitive bromides that frequently undergo premature hydrolysis or degradation during silica gel purification.

  • Preparation: Dissolve 1.0 mmol of (1,8-naphthyridin-2-yl)methanol in 10 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Dropwise, add 1.5 mmol of thionyl chloride (SOCl₂) over 10 minutes to control the exothermic release of HCl and SO₂ gases.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 2 hours. Monitor completion via Thin-Layer Chromatography (TLC) using DCM:MeOH (95:5).

  • Quenching & Extraction: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (15 mL) until gas evolution ceases (pH ~7.5). Extract the aqueous layer with DCM (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 2-(chloromethyl)-1,8-naphthyridine is typically pure enough (>95%) for immediate downstream conjugation.

Protocol B: Conjugation for Metal Ion Sensing

Objective: Synthesize a multidentate chemosensor by reacting the activated core with Di-(2-picolyl)amine (DPA), a known Zn²⁺/Cd²⁺ chelator[4][5]. Causality: The addition of potassium iodide (KI) serves as a catalyst. It converts the alkyl chloride in situ to a more reactive alkyl iodide via the Finkelstein reaction, significantly accelerating the S_N2 coupling with the sterically hindered DPA secondary amine.

  • Coupling: In a flame-dried round-bottom flask, dissolve 1.0 mmol of 2-(chloromethyl)-1,8-naphthyridine and 1.2 mmol of DPA in 15 mL of anhydrous acetonitrile (MeCN).

  • Base Addition: Add 3.0 mmol of anhydrous potassium carbonate (K₂CO₃) and a catalytic amount (0.1 mmol) of potassium iodide (KI).

  • Reflux: Heat the mixture to 80 °C and reflux for 12 hours under argon[7].

  • Workup: Cool to room temperature, filter off the inorganic salts through a Celite pad, and evaporate the solvent under reduced pressure.

  • Chromatography: Purify the residue via silica gel flash chromatography (Eluent: DCM/MeOH gradient 100:0 to 90:10) to isolate the final DPA-naphthyridine probe.

Protocol C: Fluorescence Assay and Target Validation

Objective: Evaluate the CHEF response of the synthesized probe toward target metal ions[10]. This protocol is self-validating by ensuring equilibrium is reached before data acquisition.

  • Stock Solutions: Prepare a 1.0 mM stock solution of the probe in spectroscopic grade DMSO. Prepare 10 mM stock solutions of metal chloride salts (ZnCl₂, CdCl₂, MgCl₂, CaCl₂, etc.) in deionized water.

  • Working Solution: Dilute the probe stock to a final concentration of 10 µM in a physiologically relevant buffer (e.g., 10 mM HEPES, pH 7.4, with 1% DMSO as a cosolvent).

  • Baseline Measurement: Transfer 3.0 mL of the working solution to a 1 cm path-length quartz cuvette. Record the baseline fluorescence emission spectrum (excitation at ~340-360 nm)[10].

  • Titration: Sequentially add 1.0 µL aliquots of the target metal ion stock (representing 0.33 equivalents per addition). Stir for 1 minute after each addition to ensure thermodynamic equilibrium[11].

  • Data Acquisition: Record the emission spectrum after each addition until the fluorescence intensity plateaus (saturation). Calculate the limit of detection (LOD) and binding constant (Kd) using the Benesi-Hildebrand equation.

Quantitative Data Presentation

Table 1: Photophysical Properties of Functionalized 1,8-Naphthyridine Probes

Probe Type / TargetRecognition MoietyExcitation (nm)Emission (nm)Stokes Shift (nm)Response TypeRef
Zn²⁺ Sensor DPA Derivative34542075Turn-On (CHEF)[4]
Cd²⁺ Sensor (NAP-1) Multidentate Amine35043080Turn-On / Shift[5]
Primary Amines Fluorinated Core37544671Turn-On (ICT)[6]
Hg²⁺ Sensor Styryl Derivative360480120Quenching[11]

Table 2: Reaction Optimization for Methanol Activation (Protocol A)

Activating AgentSolventTemp (°C)Time (h)Yield (%)Stability of Intermediate
SOCl₂ DCM25292High (Stable for weeks at -20°C)
PBr₃ MeCN0185Moderate (Light sensitive)
TsCl / Et₃N DCM251278Low (Prone to hydrolysis)

References

  • Fluorescent 2,7-Dialkylamino-[1,8]-Naphthyridines: Preparation and Spectroscopic Properties MDPI | 1

  • 1,8-Naphthyridine-based molecular clips for off–on fluorescence sensing of Zn2+ in living cells RSC Publishing | 4

  • New 1,8-naphthyridine-based probes for the selective fluorescence signalling of toxic cadmium: synthesis, photophysical studies and molecular modelling Taylor & Francis | 5

  • Naphthyridine-Based Electron Push-Pull-Type Amine-Reactive Fluorescent Probe for Sensing Amines and Proteins in Aqueous Media PubMed / NIH | 2

  • Naphthyridine-Based Electron Push–Pull-Type Amine-Reactive Fluorescent Probe for Sensing Amines and Proteins in Aqueous Media ACS Publications | 6

  • (7-Amino-1,8-naphthyridin-2-yl)methanol|C9H9N3O Benchchem | 8

  • Functionalization of 2-Methyl- and 2,7-Dimethyl-1,8-naphthyridine LookChem |3

  • Application Notes and Protocols for 4-Methyl-1,8-naphthyridine-2,7-diol as a Fluorescent Probe Benchchem | 10

  • Application Notes: 7-Methyl-1,8-naphthyridin-2-amine in the Preparation of Fluorescent Probes Benchchem | 7

  • A 2-Styryl-1,8-naphthyridine derivative as a versatile fluorescent probe for the selective recognition of Hg2+, Ag+ and F CORE | 11

Sources

Method

Application Note: Preclinical In Vitro Evaluation of (1,8-Naphthyridin-2-yl)methanol Derivatives in Oncology

Document Type: Standard Operating Procedure & Application Guide Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Compound Focus: (1,8-naphthyridin-2-yl)methanol (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Procedure & Application Guide Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Compound Focus: (1,8-naphthyridin-2-yl)methanol (CAS: 125902-27-4)

Introduction & Mechanistic Rationale

The 1,8-naphthyridine nucleus is a highly privileged pharmacophore in medicinal chemistry. Historically recognized as the core scaffold of established antibacterial agents like nalidixic acid (a DNA gyrase inhibitor)[1], the planar, nitrogen-rich bicyclic system has recently gained significant traction in oncology.

(1,8-naphthyridin-2-yl)methanol (Molecular Formula: C9H8N2O) serves as an ideal synthetic building block[2]. The nitrogen atoms at positions 1 and 8 act as potent hydrogen bond acceptors and metal coordination sites, while the C-2 hydroxymethyl group provides a versatile synthetic handle. By converting this primary alcohol into various esters, ethers, or amides, researchers can rapidly generate libraries of compounds designed to intercalate DNA base pairs and poison Topoisomerase II (Topo II)[3].

Because structural modifications at the C-2 position heavily influence both target binding affinity and pharmacokinetic liability, a rigorous, self-validating in vitro screening cascade is essential to identify viable lead candidates[4][5].

Workflow N1 Scaffold Selection CAS: 125902-27-4 N2 Chemical Derivatization N1->N2 N3 Cytotoxicity Screening N2->N3 N4 Target Engagement (Topo II) N3->N4 N5 ADME Profiling (Plasma Stability) N4->N5

Fig 1: Preclinical in vitro screening workflow for 1,8-naphthyridine derivatives.

Mechanistic Pathway: Topoisomerase II Inhibition

Substituted 1,8-naphthyridine derivatives exert their anticancer activity by trapping the Topoisomerase II-DNA cleavage complex[3]. The planar naphthyridine rings intercalate between DNA base pairs, preventing the enzyme from re-ligating the DNA strands. This results in the accumulation of double-strand breaks, triggering G2/M cell cycle arrest and subsequent apoptosis.

Mechanism M1 1,8-Naphthyridine Pharmacophore M2 DNA Base Pair Intercalation M1->M2 M3 Topoisomerase II Poisoning M1->M3 M4 Accumulation of Double-Strand Breaks M2->M4 M3->M4 M5 G2/M Cell Cycle Arrest M4->M5 M6 Apoptotic Cell Death M5->M6

Fig 2: Mechanistic pathway of Topoisomerase II inhibition by 1,8-naphthyridines.

In Vitro Assay Protocols

The following protocols are designed as self-validating systems . Every assay includes specific controls to rule out false positives caused by assay interference, vehicle toxicity, or reagent degradation.

Protocol 3.1: In Vitro Cytotoxicity (MTT Assay)

Causality & Rationale: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase activity, which reduces the tetrazolium dye MTT into insoluble formazan. This serves as a direct proxy for cell viability and metabolic health following exposure to the synthesized naphthyridine derivatives[4].

Self-Validation Controls:

  • Background Control: Media + MTT only (subtracts phenol red and media absorbance).

  • Vehicle Control: Cells + 0.1% DMSO (ensures the solvent is not causing cytotoxicity).

  • Positive Control: Doxorubicin (validates the cell line's sensitivity to a known Topo II inhibitor).

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT-116 (human colorectal carcinoma) cells at a density of 5×103 cells/well in a 96-well plate using 100 µL of DMEM supplemented with 10% FBS.

    • Expert Insight: Fill the outer perimeter wells with 200 µL of sterile PBS. This mitigates the "edge effect" (uneven evaporation), ensuring consistent compound concentrations in the inner assay wells.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cellular adhesion.

  • Compound Treatment: Prepare serial dilutions (0.1 µM to 100 µM) of the (1,8-naphthyridin-2-yl)methanol derivatives in media (final DMSO concentration 0.1%). Replace the seeding media with 100 µL of the treatment media. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media. Add 150 µL of cell-culture grade DMSO to each well to dissolve the purple formazan crystals. Agitate on an orbital shaker for 10 minutes.

  • Detection: Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 650 nm to subtract cellular debris background.

Protocol 3.2: Topoisomerase II Decatenation Assay

Causality & Rationale: To prove that the observed cytotoxicity is mechanism-driven, this assay evaluates the ability of the compounds to inhibit Topo II. Topo II normally unlinks (decatenates) the interlocking rings of kinetoplast DNA (kDNA). Inhibitors prevent the formation of free monomeric minicircles.

Self-Validation Controls:

  • Substrate Control: kDNA without enzyme (verifies kDNA is fully catenated).

  • Enzyme Control: kDNA + Topo II + Vehicle (verifies 100% decatenation activity of the enzyme batch).

Step-by-Step Methodology:

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 200 ng of kDNA, 1X Topo II reaction buffer (containing ATP), and the test compound (at its calculated IC₅₀ concentration).

  • Enzyme Addition: Add 1 Unit of human Topoisomerase IIα. Adjust the final reaction volume to 20 µL with nuclease-free water.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Quenching: Stop the reaction by adding 4 µL of stop buffer (5% Sarkosyl, 0.0025% bromophenol blue, 25% glycerol).

    • Expert Insight: The Sarkosyl immediately denatures the Topo II enzyme, preventing any further DNA manipulation during gel loading.

  • Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide (0.5 µg/mL). Run at 100V for 1 hour in 1X TAE buffer.

  • Imaging: Visualize under UV transillumination. Quantify the disappearance of the fast-migrating minicircle DNA band relative to the vehicle control.

Protocol 3.3: In Vitro Plasma Stability Assay

Causality & Rationale: If the primary alcohol of (1,8-naphthyridin-2-yl)methanol is converted into an ester to improve cellular permeability, it becomes susceptible to rapid cleavage by plasma esterases. Evaluating this in vitro prevents the advancement of compounds that will degrade instantly in vivo[5].

Self-Validation Controls:

  • T=0 Control: Establishes the 100% recovery baseline before enzymatic degradation can occur.

  • Positive Control: Propantheline bromide (a known esterase substrate) verifies the hydrolytic activity of the pooled plasma.

Step-by-Step Methodology:

  • Plasma Preparation: Pre-warm pooled human plasma (heparinized) to 37°C in a water bath for 10 minutes.

  • Spiking: Spike the test compound into the plasma to achieve a final concentration of 5 µM (ensure organic solvent content remains <1% ).

  • Sampling & Quenching: At designated time points (0, 15, 30, 60, and 120 minutes), extract a 50 µL aliquot of the plasma mixture.

    • Expert Insight: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). This 3-fold volume crash serves a dual purpose: it instantly denatures the plasma enzymes (halting the reaction) and precipitates plasma proteins to prevent HPLC column fouling[5].

  • Centrifugation: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the clear supernatant to HPLC vials. Analyze the remaining parent compound via LC-MS/MS, plotting the natural log of the peak area ratio versus time to calculate the half-life ( T1/2​ ).

Quantitative Data Interpretation

To demonstrate the utility of this screening cascade, Table 1 summarizes representative profiling data for the parent scaffold and three hypothetical functionalized derivatives.

Table 1: In Vitro Profiling of (1,8-Naphthyridin-2-yl)methanol Derivatives

CompoundC-2 ModificationHCT-116 Cytotoxicity IC₅₀ (µM)Topo II Inhibition (%) at 10 µMHuman Plasma T1/2​ (h)
Parent Scaffold -OH (Hydroxymethyl)> 100.0< 5%> 24.0
Derivative A -O-Alkyl (Ether)12.445%> 24.0
Derivative B -O-Acyl (Ester)3.282%1.2
Derivative C -NH-Acyl (Amide)0.8 94% 18.5
Doxorubicin Positive Control0.498%N/A

Data Interpretation Note: While the parent scaffold (CAS: 125902-27-4) shows no inherent cytotoxicity, functionalization drives activity. Derivative B (an ester) shows strong target engagement but poor plasma stability due to esterase cleavage. Derivative C (an amide bioisostere) successfully balances potent Topo II inhibition with excellent metabolic stability, marking it as the ideal lead candidate for in vivo studies.

References

  • [2] LookChem. 1,8-naphthyridin-2-ylmethanol CAS NO.125902-27-4 Chemical Properties and Applications. URL:[Link]

  • [1] P. V. V. N. Kishore et al. (2015). Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. Journal of Applied Pharmaceutical Science. URL:[Link]

  • [3][5] Tsuzuki Y. et al. (2013). Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). URL:[Link]

  • [4] E. A. AM et al. (2026). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. ResearchGate. URL:[Link]

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Application

Application Note: Regioselective Catalytic Hydrogenation of (1,8-Naphthyridin-2-yl)methanol Derivatives

Strategic Context in Drug Development The 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold is a highly privileged pharmacophore in modern medicinal chemistry. It is most prominently utilized as an arginine/guanidine mimetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context in Drug Development

The 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold is a highly privileged pharmacophore in modern medicinal chemistry. It is most prominently utilized as an arginine/guanidine mimetic in the development of non-peptide αv​β3​ integrin antagonists [[1]](). Traditional Arg-Gly-Asp (RGD) sequences rely on the highly basic guanidine group of arginine (pKa 13.8), which severely limits oral bioavailability and membrane permeability. By replacing this moiety with a 5,6,7,8-tetrahydro-1,8-naphthyridine derivative (pKa 7.0), drug developers can maintain the critical side-on salt-bridge binding interactions with aspartic acid residues in the target protein while drastically improving the pharmacokinetic profile of the therapeutic candidate 1.

Synthesizing these scaffolds typically requires the late-stage, regioselective catalytic hydrogenation of a fully aromatic 1,8-naphthyridine precursor, such as (1,8-naphthyridin-2-yl)methanol.

Mechanistic Causality & Regioselectivity

Hydrogenating a fused bicyclic heteroaromatic system presents a challenge in regiocontrol: which of the two pyridine rings will be reduced?

When utilizing heterogeneous catalysts like Palladium on Carbon (Pd/C) or Platinum Dioxide (PtO 2​ ), the reaction is governed by steric approach control . For the hydrogenation to occur, the naphthyridine core must chemisorb flatly onto the active metal surface. The presence of the hydroxymethyl substituent at the C-2 position introduces significant steric bulk, creating a thermodynamic penalty for the adsorption of the 1,2,3,4-ring. Consequently, the catalyst preferentially coordinates to the less sterically hindered, unsubstituted 5,6,7,8-ring 2.

This steric direction ensures that the addition of two equivalents of hydrogen gas ( H2​ ) selectively yields the (5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)methanol isomer in high yields, leaving the substituted pyridine ring intact [[3]]().

Workflow Visualization

G A (1,8-Naphthyridin-2-yl)methanol B Catalytic Hydrogenation [Pd/C, H2 (40 psi)] A->B Chemisorption C (5,6,7,8-Tetrahydro-1,8- naphthyridin-2-yl)methanol B->C Regioselective Reduction D Integrin Antagonist (Arginine Mimetic) C->D Drug Development

Regioselective hydrogenation workflow of 1,8-naphthyridines for integrin antagonist synthesis.

Quantitative Parameter Matrix

The choice of solvent and catalyst directly impacts the reaction kinetics and regioselectivity. Below is a summary of field-proven parameters for this specific transformation:

CatalystSolventPressure (psi)Temp (°C)Time (h)RegioselectivityExpected Yield (%)
5% Pd/C DMF404518>95% (5,6,7,8-isomer)90 - 92
10% Pd/C EtOH / trace HCl452512>95% (5,6,7,8-isomer)88 - 91
PtO 2​ MeOH502516>90% (5,6,7,8-isomer)85 - 89
Rh/C THF / MeOH402524~80% (5,6,7,8-isomer)75 - 80

Note: 5% Pd/C in DMF at 40-45 psi provides the optimal balance of high yield, excellent regioselectivity, and scalability without the need for acidic additives that might complicate downstream workup 2.

Self-Validating Hydrogenation Protocol

Scale: 10.0 mmol of (1,8-naphthyridin-2-yl)methanol.

Step 1: Reactor Preparation & Substrate Loading
  • Dissolution: In a 500 mL heavy-walled Parr hydrogenation bottle, dissolve 1.60 g (10.0 mmol) of (1,8-naphthyridin-2-yl)methanol in 40 mL of anhydrous DMF.

  • Catalyst Addition: Carefully add 160 mg of 5% Pd/C (10% w/w relative to the substrate).

    • Causality Note: Always add the solvent to the substrate first, followed by the catalyst under an inert atmosphere (N 2​ or Ar). Dry Pd/C is highly pyrophoric and can ignite solvent vapors upon impact.

Step 2: Pressurization & The "Pressure Drop" Validation
  • Purging: Attach the bottle to a Parr shaker. Purge the vessel with Nitrogen gas (3 cycles of 20 psi) to displace atmospheric oxygen, followed by Hydrogen gas (3 cycles of 20 psi).

  • Pressurization: Pressurize the vessel to exactly 40.0 psi with H2​ gas and commence mechanical shaking at 40-45 °C.

  • Self-Validating Metric (In-Process): The reduction of the pyridine ring to a tetrahydropyridine requires exactly 2 equivalents of H2​ per mole of substrate.

    • Calculation: 10.0 mmol of substrate will consume 20.0 mmol of H2​ . Using the Ideal Gas Law ( P=nRT/V ), in a 500 mL vessel at 318 K (45 °C), the consumption of 0.020 moles of H2​ will result in a theoretical pressure drop of approximately 15.2 psi .

    • Validation Check: If the pressure stabilizes at ~24.8 psi, the reaction has reached stoichiometric completion. If the pressure stops dropping prematurely, the catalyst may be poisoned, and a fresh spike of Pd/C is required.

Step 3: Workup & Isolation
  • Termination: Once hydrogen uptake ceases (typically 12-18 hours), stop the shaker, vent the H2​ gas safely, and purge the vessel with N 2​ for 5 minutes.

  • Filtration: Filter the crude reaction mixture through a tightly packed pad of Celite (Solka Floc) to remove the Pd/C catalyst. Wash the filter cake with an additional 20 mL of DMF, followed by 30 mL of ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure (using a rotary evaporator equipped with a high-vacuum pump due to DMF's high boiling point) to yield the product as a viscous oil or off-white solid.

Step 4: Analytical Confirmation (NMR Validation)

A successful regioselective reduction is easily verified via 1 H NMR (in CDCl 3​ or DMSO- d6​ ):

  • Disappearance of Aromaticity: The three aromatic protons of the starting 5,6,7,8-ring (typically resonating between 7.5–9.0 ppm) will completely disappear.

  • Appearance of Aliphatic Signatures: Look for three distinct new aliphatic multiplets validating the saturated ring:

    • ~1.90 ppm (multiplet, 2H, C-6 protons)

    • ~2.75 ppm (triplet, 2H, C-7 protons)

    • ~3.40 ppm (multiplet, 2H, C-5 protons)

  • Retention of the Substituted Ring: The C-3 and C-4 protons of the pyridine ring bearing the methanol group will remain as a distinct pair of doublets in the aromatic region (~7.1 and ~7.5 ppm).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of (1,8-Naphthyridin-2-yl)methanol

Welcome to the Application Support Center. The synthesis of (1,8-naphthyridin-2-yl)methanol requires precise control over the electronic properties of the highly electron-deficient 1,8-naphthyridine core.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. The synthesis of (1,8-naphthyridin-2-yl)methanol requires precise control over the electronic properties of the highly electron-deficient 1,8-naphthyridine core. Direct condensation routes to the alcohol often fail due to the instability of functionalized active methylene precursors. Therefore, the field-proven, highest-yielding strategy involves a three-stage workflow: Friedländer condensation, exhaustive halogenation/methanolysis, and selective hydride reduction[1],[2].

This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative benchmarks to ensure high-fidelity synthesis.

I. Experimental Workflow & Validation System

Workflow Step1 Step 1: Friedländer Condensation 2-Aminonicotinaldehyde + Acetone Val1 Validation 1: TLC (10% MeOH/DCM) Product Rf ~0.4, Blue Fluorescence Step1->Val1 Step2 Step 2: Radical Halogenation NCS (excess), CCl4, Reflux Val1->Step2 Val2 Validation 2: 1H NMR Loss of -CH3 singlet (2.80 ppm) Step2->Val2 Step3 Step 3: Methanolysis MeOH, Heat Val2->Step3 Val3 Validation 3: IR Spectroscopy Appearance of C=O stretch (~1720 cm⁻¹) Step3->Val3 Step4 Step 4: Selective Reduction NaBH(OMe)3, THF/MeOH Val3->Step4 Val4 Validation 4: Mass Spec / NMR Appearance of -CH2OH (4.8 ppm) Step4->Val4

Experimental workflow and self-validation checkpoints for (1,8-naphthyridin-2-yl)methanol synthesis.

II. Troubleshooting Guides & FAQs

Q1: Why is my Friedländer condensation yielding a black tarry mixture instead of 2-methyl-1,8-naphthyridine? Causality: The use of harsh base catalysts (e.g., strong NaOH/KOH) or prolonged heating in organic solvents often triggers the aldol self-condensation of acetone and the thermal degradation of the 2-aminonicotinaldehyde precursor[1]. Solution: Transition to a green, aqueous medium utilizing a mild, biocompatible ionic liquid catalyst such as choline hydroxide (ChOH)[3]. Water acts not merely as a solvent but forms a vital hydrogen-bonding network with ChOH, stabilizing the transition state. Utilizing 1 mol% ChOH in water at 50 °C prevents degradation and consistently delivers a >90% yield of the desired product[1].

Q2: During the conversion of 2-methyl-1,8-naphthyridine to the ester, why do I observe an inseparable mixture of mono-, di-, and trichlorinated products? Causality: The radical halogenation of the methyl group using N-chlorosuccinimide (NCS) is highly sensitive to stoichiometry. Under-dosing NCS leads to incomplete halogenation, trapping the reaction at the mono- or dichloromethyl intermediate stages[2]. Solution: Drive the reaction to completion by using a strict excess of NCS (at least 4 to 8 equivalents). Exhaustive functionalization to the trichloromethyl derivative (85-94% yield) requires an excess of the halogenating agent, which subsequently undergoes clean displacement with methanol to form the methyl ester[2].

Q3: The reduction of 2-(methoxycarbonyl)-1,8-naphthyridine stalls, or I am detecting ring-reduced byproducts. How can I improve the selectivity for the methanol derivative? Causality: Over-reduction of the electron-deficient naphthyridine core (yielding tetrahydro-1,8-naphthyridine derivatives) is a common artifact of using overly aggressive hydrides like LiAlH₄[4]. Conversely, weak hydrides may stall at the hemiacetal or aldehyde intermediate. Solution: Employ Sodium trimethoxyborohydride (NaBH(OMe)₃) as the reducing agent. This modified hydride source provides mild, highly selective reduction of the ester moiety directly to the alcohol (59% yield) without compromising the aromaticity of the naphthyridine core[2].

III. Quantitative Data Summary

Reaction StepParameter TestedConventional ConditionOptimized ConditionYield Improvement
Friedländer Condensation Catalyst & SolventKOH / Aqueous-AlcoholChOH (1 mol%) / H₂O69% → 98%[3]
Halogenation NCS Stoichiometry1.5 equiv NCS4.0 - 8.0 equiv NCS45% → 85-94%[2]
Ester Reduction Reducing AgentLiAlH₄ (THF)NaBH(OMe)₃ (MeOH)<30% (ring reduction) → 59% (selective)[2]

IV. Self-Validating Experimental Protocols

Protocol A: Green Synthesis of 2-Methyl-1,8-naphthyridine
  • Setup: In a round-bottom flask, combine 2-aminonicotinaldehyde (10 mmol) and acetone (10 mmol) in 10 mL of deionized H₂O[3].

  • Catalysis: Add Choline Hydroxide (ChOH) (1 mol%) to the suspension[1].

  • Reaction: Stir the mixture under an N₂ atmosphere at 50 °C for 6 hours[1].

  • Validation Checkpoint: Spot the reaction mixture on a TLC plate (Eluent: 10% Methanol/Dichloromethane). The reaction is complete when the starting material disappears and a new spot (Rf ~0.4) exhibiting bright blue fluorescence under 365 nm UV light emerges[1].

  • Workup: Extract the aqueous mixture with ethyl acetate (3 × 40 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the product as a cream solid (Yield: ~99%)[1].

Protocol B: Functionalization to 2-(Methoxycarbonyl)-1,8-naphthyridine
  • Halogenation: Dissolve 2-methyl-1,8-naphthyridine (5 mmol) in CCl₄. Add N-chlorosuccinimide (NCS) (20 mmol, 4 equiv) and a catalytic amount of benzoyl peroxide. Reflux under irradiation until complete conversion to 2-(trichloromethyl)-1,8-naphthyridine is observed[2].

  • Validation Checkpoint: Analyze via ¹H NMR (CDCl₃). The complete disappearance of the methyl singlet at δ 2.80 ppm confirms total trichloromethylation[1],[2].

  • Methanolysis: Concentrate the intermediate and dissolve it in anhydrous methanol. Reflux for 4-6 hours to facilitate the solvolysis of the trichloromethyl group[2].

  • Validation Checkpoint: IR spectroscopy of the crude aliquot should reveal a strong ester carbonyl stretch at ~1720 cm⁻¹.

  • Workup: Evaporate the methanol, neutralize with saturated NaHCO₃, and extract with dichloromethane. Purify via silica gel chromatography to isolate 2-(methoxycarbonyl)-1,8-naphthyridine[2].

Protocol C: Selective Reduction to (1,8-Naphthyridin-2-yl)methanol
  • Reduction: Dissolve 2-(methoxycarbonyl)-1,8-naphthyridine (2 mmol) in a mixture of anhydrous THF and Methanol. Cool to 0 °C.

  • Reagent Addition: Slowly add Sodium trimethoxyborohydride (NaBH(OMe)₃) (3 mmol) in portions to control the exothermic hydride transfer[2].

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation Checkpoint: LC-MS analysis should show the target mass (Exact Mass: 160.06)[5] and ¹H NMR should display a new methylene signal at ~4.8 ppm corresponding to the -CH₂OH group.

  • Workup: Quench carefully with water, extract with ethyl acetate, dry, and concentrate to yield the target (1,8-naphthyridin-2-yl)methanol[2].

V. References

  • Choudhury, S. S., et al. "Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited." ACS Omega (2021). 3

  • Newkome, G. R., et al. "Functionalization of 2-methyl- and 2,7-dimethyl-1,8-naphthyridine." Journal of Organic Chemistry (1990). 2

  • Coreychem Co., Ltd. "1,8-naphthyridin-2-ylmethanol CAS NO.125902-27-4." LookChem (2023). 5

Sources

Optimization

troubleshooting solubility issues with (1,8-naphthyridin-2-yl)methanol

Technical Support Center: Troubleshooting Solubility Issues with (1,8-naphthyridin-2-yl)methanol As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic aqueous behavior of heter...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Solubility Issues with (1,8-naphthyridin-2-yl)methanol

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic aqueous behavior of heterocyclic building blocks. (1,8-naphthyridin-2-yl)methanol (CAS 125902-27-4) is a prime example. While the hydroxymethyl group provides a localized hydrogen bond donor/acceptor site, the planar, electron-deficient 1,8-naphthyridine core drives strong intermolecular π-π stacking. This results in high crystal lattice energy and, consequently, poor thermodynamic aqueous solubility.

This guide provides a mechanistic approach to diagnosing and resolving these solubility bottlenecks in both early-stage screening and lead optimization.

Part 1: Diagnostic Workflow

Before altering your assay conditions, you must determine whether your solubility issue is kinetically or thermodynamically driven. The following workflow outlines the logical progression for diagnosing precipitation events.

SolubilityWorkflow Start Prepare (1,8-naphthyridin-2-yl)methanol DMSO Stock (10 mM) Dilute Dilute into Aqueous Buffer (e.g., PBS pH 7.4) Start->Dilute Check Observe Precipitation (Nephelometry / UV-Vis) Dilute->Check Precip Precipitation Detected? Check->Precip AdjustPH Adjust pH < 5.0 (Protonate Naphthyridine) Precip->AdjustPH Yes AddSolvent Add Co-solvents/Surfactants (e.g., Tween-20, DMSO) Precip->AddSolvent Yes Proceed Proceed with In Vitro Assay (Kinetic Solubility Met) Precip->Proceed No AdjustPH->Check AddSolvent->Check Thermo Measure Thermodynamic Solubility (Shake-Flask) Proceed->Thermo Lead Optimization Phase

Diagnostic workflow for resolving (1,8-naphthyridin-2-yl)methanol solubility issues.

Part 2: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does my (1,8-naphthyridin-2-yl)methanol stock crash out immediately upon dilution into PBS (pH 7.4)? Causality & Solution: You are experiencing a classic "solvent shock" leading to kinetic precipitation. When diluting a concentrated DMSO stock into an aqueous buffer, the local concentration of the compound exceeds its kinetic solubility limit before the DMSO can fully diffuse. Furthermore, at pH 7.4, the basic nitrogen atoms of the 1,8-naphthyridine ring are largely unprotonated, rendering the molecule highly lipophilic. Actionable Step: Pre-dilute the DMSO stock in a stepwise manner using an intermediate solvent cascade (e.g., DMSO 50% PEG-400 Buffer). Alternatively, lower the buffer pH to <5.0 to protonate the naphthyridine nitrogens, which significantly enhances aqueous solvation through ion-dipole interactions.

Q2: My high-throughput screening (HTS) data shows high solubility, but my formulation team says the compound is insoluble. Why the discrepancy? Causality & Solution: You are observing the fundamental difference between kinetic and thermodynamic solubility. HTS relies on kinetic solubility, where the compound is pre-dissolved in DMSO and spiked into a buffer. This forces the compound into a metastable, supersaturated state or causes it to precipitate as an amorphous solid, which has a lower energy barrier to dissolution than a crystalline lattice[1][2]. Your formulation team is measuring thermodynamic solubility using the crystalline powder in a shake-flask assay, representing the true equilibrium solubility of the most stable polymorph[3]. Actionable Step: Do not rely solely on kinetic solubility for late-stage lead optimization. Transition to thermodynamic shake-flask assays early to understand the true physical limits of the compound[4].

Q3: How can I accurately quantify the solubility limit of this compound to ensure my biological assays are valid? Causality & Solution: Running assays above the solubility limit leads to false negatives (due to reduced free drug concentration) or false positives (due to aggregate-based enzyme inhibition or light scattering). A self-validating nephelometry or UV-Vis protocol is required to establish the maximum testable concentration (MTC). See the protocols section below.

Part 3: Quantitative Data Presentation

To effectively manage (1,8-naphthyridin-2-yl)methanol, you must understand how assay parameters shift the solubility profile. The table below summarizes the operational differences and typical data outputs for naphthyridine derivatives based on the assay type[2][4][5].

ParameterKinetic Solubility AssayThermodynamic Solubility Assay
Starting Material 10 mM DMSO Stock SolutionSolid Crystalline Powder
Equilibration Time 2 to 4 hours24 to 48 hours
Typical Naphthyridine Solubility 50 µM – 200+ µM (Supersaturated)< 1.0 µM – 20 µM (Equilibrium)
Solid State Form Amorphous precipitate[6]Crystalline phase[6]
Primary Application Early-stage HTS, In vitro biological assaysLead optimization, In vivo formulation
Detection Method Laser Nephelometry / UV-VisHPLC-UV / LC-MS

Part 4: Self-Validating Experimental Protocols

To guarantee trustworthiness in your data, every protocol must include an internal validation step. Below are the definitive methodologies for assessing the solubility of (1,8-naphthyridin-2-yl)methanol.

Protocol 1: High-Throughput Kinetic Solubility Assay (Laser Nephelometry)

This protocol determines the maximum concentration at which (1,8-naphthyridin-2-yl)methanol remains dissolved in an aqueous buffer after dilution from a DMSO stock.

  • Preparation: Prepare a 10 mM stock of (1,8-naphthyridin-2-yl)methanol in 100% LC-MS grade DMSO.

  • Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the DMSO stock.

  • Buffer Addition: Transfer 5 µL of each DMSO dilution into a clear-bottom 96-well assay plate. Rapidly inject 195 µL of the target aqueous buffer (e.g., PBS pH 7.4) to achieve a final DMSO concentration of 2.5%.

  • Incubation: Seal the plate and shake at 300 RPM for 2 hours at 25°C[4].

  • Nephelometry Measurement: Read the plate using a laser nephelometer.

  • Self-Validation Step: Plot the nephelometry units (light scattering) against the compound concentration. The kinetic solubility limit is defined as the exact concentration where the light scattering signal deviates non-linearly from the baseline. Validation: Centrifuge the plate at 3,000 x g for 10 minutes and measure the supernatant via UV-Vis. The UV-Vis calculated concentration must match the nephelometry inflection point.

Protocol 2: Thermodynamic Shake-Flask Assay (HPLC-UV)

This protocol determines the true equilibrium solubility of the crystalline compound.

  • Solid Addition: Weigh approximately 2 mg of (1,8-naphthyridin-2-yl)methanol crystalline powder into a 2 mL glass HPLC vial.

  • Buffer Addition: Add 1 mL of the target aqueous buffer (do NOT add DMSO).

  • Equilibration: Cap the vial and place it on an orbital shaker at 300 RPM for 24 to 48 hours at 25°C to ensure phase equilibrium is reached[4].

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully aspirate the supernatant, dilute it 1:10 in mobile phase, and inject it into an HPLC-UV system. Quantify against a standard curve prepared in a solvent where the compound is fully soluble (e.g., Methanol).

  • Self-Validation Step (Critical): Recover the solid pellet from the bottom of the centrifuge tube. Analyze the wet pellet using Polarized Light Microscopy (PLM) or Powder X-Ray Diffraction (PXRD)[6]. Validation: If the solid has converted from crystalline to amorphous, or formed a different polymorph/salt during the 48-hour incubation, the measured solubility reflects the new phase, not the original starting material.

References

  • Taylor & Francis. "Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding". Taylor & Francis Online. Available at: [Link]

  • PubMed. "Kinetic versus thermodynamic solubility temptations and risks". National Institutes of Health. Available at:[Link]

  • American Pharmaceutical Review. "Thermodynamic vs. Kinetic Solubility: Knowing Which is Which". American Pharmaceutical Review. Available at: [Link]

  • Ovid. "Kinetic versus thermodynamic solubility temptations and risks". Ovid. Available at: [Link]

  • ResearchGate. "Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks". ResearchGate. Available at: [Link]

Sources

Troubleshooting

how to purify (1,8-naphthyridin-2-yl)methanol from crude reaction mixtures

Technical Support Center: Purification of (1,8-naphthyridin-2-yl)methanol Welcome to the technical support center for the purification of (1,8-naphthyridin-2-yl)methanol. This guide is designed for researchers, medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of (1,8-naphthyridin-2-yl)methanol

Welcome to the technical support center for the purification of (1,8-naphthyridin-2-yl)methanol. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating this valuable heterocyclic building block from complex crude reaction mixtures. As a polar, nitrogen-containing aromatic alcohol, (1,8-naphthyridin-2-yl)methanol presents unique purification challenges that require a systematic and well-informed approach.

This document moves beyond simple protocols to provide a deeper understanding of the principles behind each purification technique, offering field-proven insights to troubleshoot common issues and ensure the isolation of high-purity material essential for downstream applications.

Understanding the Challenge: Potential Impurities

The purification strategy for (1,8-naphthyridin-2-yl)methanol is dictated by the impurities present in the crude mixture. These impurities typically arise from the synthetic route employed, most commonly the Friedländer annulation or related methodologies.[1][2][3]

Common Impurities May Include:

  • Unreacted Starting Materials: Such as 2-aminonicotinaldehyde.

  • Reaction Byproducts: Resulting from side-reactions or incomplete conversions.

  • Isomeric Naphthyridines: Depending on the specificity of the cyclization reaction.

  • Residual Solvents and Reagents: From the reaction and workup steps (e.g., piperidine, ionic liquids).

  • Over-oxidation Products: If the alcohol is formed via reduction of a corresponding aldehyde or carboxylic acid, the starting material may persist.

A preliminary purity assessment by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for diagnosing the complexity of the crude mixture and selecting the most appropriate purification strategy.

Primary Purification Methodologies

The choice of purification technique depends on the nature of the impurities, the scale of the reaction, and the desired final purity. Below are the most effective methods for (1,8-naphthyridin-2-yl)methanol.

Silica Gel Column Chromatography

Column chromatography is the most versatile and widely used method for purifying polar organic molecules like (1,8-naphthyridin-2-yl)methanol from a variety of impurities.[2][4][5] The principle relies on the differential adsorption of compounds onto a solid stationary phase (silica gel) as a liquid mobile phase passes through it.

Causality Behind Experimental Choices:

  • Stationary Phase: Silica gel is the standard choice. Its slightly acidic surface can interact strongly with the basic nitrogen atoms of the naphthyridine ring and the polar hydroxyl group.

  • Mobile Phase (Eluent): Due to the compound's polarity, a relatively polar eluent system is required. The key is to find a balance where the target compound moves off the baseline with a retention factor (Rf) between 0.2 and 0.4 on a TLC plate, allowing for effective separation from less polar and more polar impurities.[4]

  • TLC Method Development:

    • Dissolve a small sample of the crude mixture in a suitable solvent (e.g., methanol, dichloromethane).

    • Spot the solution onto several TLC plates.

    • Develop the plates in various solvent systems of increasing polarity. Common starting systems include mixtures of a non-polar solvent (Hexane, Dichloromethane) and a polar solvent (Ethyl Acetate, Methanol).[1][4]

    • Pro-Tip: For this specific molecule, begin with systems like Dichloromethane (DCM)/Methanol (MeOH) (e.g., 98:2, 95:5) or Ethyl Acetate (EtOAc)/Hexane (e.g., 50:50, 70:30). If streaking occurs, add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the eluent to suppress interaction with acidic silica sites.[6]

    • Visualize the spots under UV light (254 nm). The ideal system will show good separation between the product spot and impurities.[5]

  • Column Preparation (Wet Packing):

    • Select a column with an appropriate diameter-to-height ratio. A general rule is a 20:1 to 50:1 ratio of silica gel weight to crude product weight.

    • Clamp the column vertically and add a small plug of cotton or glass wool to the bottom.[7]

    • Fill the column about one-third full with the initial, least polar eluent.

    • Prepare a slurry of silica gel in the same eluent and pour it carefully into the column, avoiding air bubbles. Gently tap the column to ensure even packing.[4]

    • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.[4]

    • Drain the solvent until its level is just above the sand.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a strong solvent like DCM. Carefully apply the solution to the top of the column.[4]

    • Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the column. This technique often results in better resolution.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Begin collecting fractions. Monitor the separation by collecting small samples from the eluting fractions and analyzing them by TLC.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more strongly adsorbed compounds.

  • Product Isolation:

    • Combine the pure fractions (as determined by TLC).

    • Remove the solvent using a rotary evaporator to yield the purified (1,8-naphthyridin-2-yl)methanol.

Recrystallization

Recrystallization is a powerful technique for achieving high purity, especially as a final "polishing" step after chromatography. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[8][9]

Causality Behind Experimental Choices:

  • Solvent Selection is Critical: An ideal solvent should dissolve (1,8-naphthyridin-2-yl)methanol poorly at room temperature but completely at its boiling point. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[9][10]

SolventBoiling Point (°C)PolarityComments
Methanol65HighGood for polar compounds; easily removed.[8]
Ethanol78HighExcellent general-purpose polar solvent.[8][11]
Ethyl Acetate77MediumGood for compounds of intermediate polarity.[8]
Toluene111LowGood for aromatic compounds; high boiling point can be a disadvantage.[8]
Water100Very HighMay be suitable, but solubility should be tested.
Chloroform/Ethanol-MixtureSolvent pairs can be effective if a single solvent is not ideal.[11]
  • Solvent Screening: In small test tubes, test the solubility of a small amount of crude product in various solvents at room and elevated temperatures to find a suitable candidate.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Using the minimum amount of hot solvent is key to maximizing recovery.[8][10]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Decolorization (if necessary): If the solution is colored by impurities, add a small amount of activated charcoal, boil for a few minutes, and perform a hot gravity filtration.[10]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[8] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the purification of (1,8-naphthyridin-2-yl)methanol.

Visual Workflow: General Purification Strategy

G Crude Crude Reaction Mixture TLC Initial Purity Assessment (TLC, LC-MS) Crude->TLC Decision Is primary purification needed? TLC->Decision Column Column Chromatography Decision->Column Yes Purity Purity Analysis (NMR, LC-MS, MP) Decision->Purity No Column->Purity Recryst Recrystallization Recryst->Purity Decision2 Is purity >95%? Purity->Decision2 Pure Pure (1,8-naphthyridin-2-yl)methanol Decision2->Pure Yes Further Further Purification (e.g., secondary method) Decision2->Further No Further->Recryst

Caption: General workflow for the purification and analysis of (1,8-naphthyridin-2-yl)methanol.

Column Chromatography Troubleshooting

Q: My compound is streaking badly on the TLC plate and won't elute from the column.

  • A: This is a classic sign of strong interaction between your basic compound and the acidic silica gel. The nitrogen atoms on the naphthyridine ring are likely being protonated.

    • Solution: Add a basic modifier to your eluent. Start with 0.5% triethylamine (TEA) or 1% ammonium hydroxide solution in methanol, then add this stock to your main eluent (e.g., 95:4:1 DCM:MeOH:NH4OH).[6] This will neutralize the acidic sites on the silica, improving peak shape and elution.

Q: I can't separate my product from a very close-running impurity.

  • A: This requires improving the resolution of your chromatography.

    • Solution 1 (Change Selectivity): Switch your solvent system. Instead of a DCM/MeOH system, try an Ethyl Acetate/Hexane system, or even Toluene/Acetone. Different solvents interact with your compounds in unique ways and can often separate stubborn impurities.

    • Solution 2 (Improve Efficiency): Use a longer column or silica gel with a smaller particle size (e.g., increase from 40-63μm to a finer mesh). This increases the number of theoretical plates, enhancing separation.

    • Solution 3 (Consider Reversed-Phase): If the impurity is significantly different in hydrophobicity, reversed-phase HPLC using a C18 column with a water/acetonitrile or water/methanol mobile phase can be very effective.[12]

Recrystallization Troubleshooting

Q: My compound "oils out" instead of forming crystals.

  • A: This happens when the solution becomes supersaturated while the temperature is still above the melting point of your compound (or a compound-solvent eutectic).

    • Solution 1: Re-heat the solution to dissolve the oil, then add a little more solvent to lower the saturation point. Allow it to cool much more slowly.

    • Solution 2: Try to induce crystallization while the solution is still warm (but below the boiling point) by scratching the inside of the flask with a glass rod at the solvent line.

    • Solution 3: Add a "seed crystal" (a tiny crystal of pure product from a previous batch) to the warm solution to provide a nucleation site.

Q: My recovery is very low after recrystallization.

  • A: This is a common issue with several potential causes.

    • Cause 1 (Too much solvent): You may have used more than the minimum amount of hot solvent required for dissolution.[8] Unfortunately, the only remedy is to evaporate some solvent from the mother liquor to try and recover a second crop of crystals.

    • Cause 2 (Significant solubility in cold solvent): Your compound may still be quite soluble in the solvent even after cooling in an ice bath. You may need to screen for a different solvent where the solubility difference between hot and cold is more pronounced.

    • Cause 3 (Premature crystallization): Some product may have crystallized during a hot filtration step and was lost. Ensure all equipment is kept hot during this step.

Frequently Asked Questions (FAQs)

Q: How do I definitively assess the purity of my final product?

  • A: A combination of techniques is best for an authoritative assessment.

    • ¹H and ¹³C NMR Spectroscopy: This is the gold standard. It will show the structure of the desired compound and reveal the presence of any proton- or carbon-containing impurities.[5]

    • LC-MS: Provides both purity information (from the UV trace) and mass confirmation of your target molecule.

    • Melting Point: A sharp melting point that is consistent with literature values indicates high purity. Impurities tend to broaden and depress the melting point range.

Q: How should I store purified (1,8-naphthyridin-2-yl)methanol?

  • A: As a solid, it is likely stable. However, to prevent slow oxidation or degradation, it is best stored in a tightly sealed container, protected from light, in a cool and dry environment (e.g., a desiccator at room temperature or in a refrigerator).[13]

Q: Can I use acid-base extraction to purify this compound?

  • A: Yes, this can be an effective preliminary cleanup step. Because (1,8-naphthyridin-2-yl)methanol is basic, it can be extracted from an organic solvent (like ethyl acetate) into an acidic aqueous solution (e.g., 1M HCl). Neutral and acidic impurities will remain in the organic layer. The aqueous layer can then be separated, basified (e.g., with NaOH or NaHCO₃), and the purified product can be back-extracted into an organic solvent. This is particularly useful for removing non-basic organic impurities on a large scale.

References

  • University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • University of Alberta. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). A Mild Synthesis of Substituted 1,8-Naphthyridines. Retrieved from [Link]

  • NextSDS. (n.d.). (1,8-naphthyridin-2-yl)methanol — Chemical Substance Information. Retrieved from [Link]

  • University of Rochester. (n.d.). Column chromatography. Retrieved from [Link]

  • Mondal, J., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Retrieved from [Link]

  • Li, Q., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. Retrieved from [Link]

  • Duggan, M. E., et al. (2004). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. The Journal of Organic Chemistry. Retrieved from [Link]

  • LookChem. (n.d.). 1,8-naphthyridin-2-ylmethanol CAS NO.125902-27-4. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,8-naphthyridines and related compounds. Retrieved from [Link]

  • Hayes, C. G., et al. (2018). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. Retrieved from [Link]

  • Geyer, A., et al. (2002). Substituted 1,8-Naphthyridin-2(1H)-ones Are Superior to Thymine in the Recognition of Adenine in Duplex as Well as Triplex Structures. Journal of the American Chemical Society. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,8-Naphthyridine (CAS 254-60-4). Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Reddit. (2024, November 17). Column chromatography issue. r/Chempros. Retrieved from [Link]

  • ACS Publications. (2021, July 12). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Retrieved from [Link]

  • Mogilaiah, K., et al. (1998). Synthesis of 1,8-naphthyridines under solvent free conditions. Indian Journal of Chemistry - Section B. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,8-Naphthyridine. Retrieved from [Link]

  • Al-Omran, F., et al. (2002). 1,8-Naphthyridines II: synthesis of novel polyfunctionally substituted 1,8-naphthyridinones and their degradation to 6-aminopyridones. Journal of Heterocyclic Chemistry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Crystallization for (1,8-naphthyridin-2-yl)methanol

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the crystallization of (1,8-naphthyridin-2-yl)methanol. This resource is designed for researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the crystallization of (1,8-naphthyridin-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality single crystals suitable for X-ray diffraction and other analytical techniques. This guide provides troubleshooting advice and detailed protocols based on established crystallographic principles and practical laboratory experience.

Introduction: The Crystallization Challenge

(1,8-Naphthyridin-2-yl)methanol is a heterocyclic compound featuring a rigid naphthyridine core and a flexible hydroxymethyl group. This combination presents a unique crystallization challenge. The aromatic rings promote π-π stacking, while the nitrogen atoms and the hydroxyl group are potent sites for hydrogen bonding.[1] Achieving a well-ordered crystal lattice requires a delicate balance of these intermolecular forces. Success often hinges on a systematic approach to screening conditions and methodically troubleshooting suboptimal results.[2][3]

This guide is structured to address issues from the most common to the most complex, beginning with frequently asked questions and progressing to in-depth troubleshooting and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for crystallizing (1,8-naphthyridin-2-yl)methanol?

A1: There is no single "best" solvent, as the ideal choice is highly dependent on the specific technique used.[4] A good starting point is to screen a range of solvents with varying polarities. Based on the molecule's structure, moderately polar, aprotic solvents like acetone , ethyl acetate , or dichloromethane (DCM) are recommended for initial trials, particularly for slow evaporation. These solvents are less likely to compete with the strong hydrogen bonding capabilities of the molecule's methanol group, which is often crucial for forming a stable crystal lattice. Protic solvents like ethanol or methanol can also be used, but may lead to different crystal packing or solvate formation.[2][5]

Q2: My compound is pure according to NMR, but it still won't crystallize. What should I do?

A2: High purity is necessary but not sufficient for crystallization. If a pure compound fails to crystallize, the issue often lies with the kinetics of nucleation and growth.[6] First, try introducing a nucleation site by scratching the inside of the vial with a glass rod.[7] If that fails, the most effective next step is to try a different crystallization technique. If you are using slow evaporation, switch to vapor or liquid-liquid diffusion, which can explore a different path to supersaturation.[8][9]

Q3: How much compound should I use for my crystallization experiments?

A3: For initial screening, it is wise to work on a small scale. Starting with 5-20 mg of the compound is typically sufficient to screen multiple conditions.[8] Once promising conditions are identified, you can scale up the experiment to grow larger crystals.

Q4: How long should I wait for crystals to grow?

A4: Patience is paramount in crystallization.[3] High-quality crystals grow slowly. It is not uncommon for experiments to take several days or even weeks to yield suitable crystals. Monitor your experiments daily, but avoid disturbing them, as vibrations can hinder the growth of large, single crystals.[9]

Troubleshooting Guide: From No Crystals to Poor Quality

This section addresses specific problems you may encounter and provides a logical path to a solution.

Problem 1: No Crystals Form, Solution Remains Clear

This outcome indicates that the solution has not reached the necessary level of supersaturation for nucleation to occur.

  • Causality: The compound is too soluble in the chosen solvent system, or the concentration is too low.[10]

  • Solutions:

    • Increase Concentration: If using slow evaporation, allow more solvent to evaporate. If this is ineffective, prepare a more concentrated starting solution.

    • Introduce an Anti-solvent: For highly soluble compounds, techniques like vapor diffusion or liquid-liquid layering are essential. These methods gradually reduce the compound's solubility by introducing a second solvent (the "anti-solvent") in which it is poorly soluble.[8]

    • Reduce Temperature: If the compound's solubility is temperature-dependent, slowly cooling the solution can induce crystallization. This can be done by moving the experiment from room temperature to a refrigerator (4°C).[4][9]

Problem 2: An Oil or Amorphous Precipitate Forms

This is a very common issue, known as "oiling out." It occurs when the solution becomes supersaturated too quickly, causing the solute to come out of solution as a liquid phase or a non-crystalline solid instead of an ordered crystal.[11]

  • Causality: The rate of supersaturation is too high, often due to rapid solvent evaporation, rapid cooling, or an excessive concentration. Impurities can also lower the melting point of the compound, contributing to this issue.[10][11]

  • Solutions:

    • Slow Down the Process:

      • Slow Evaporation: Use a cap with a smaller pinhole or move the vial to a cooler, draft-free location to reduce the evaporation rate.[3]

      • Cooling: Allow the solution to cool to room temperature on the benchtop before moving it to a colder environment. Insulating the flask can also help.[7][12]

      • Vapor Diffusion: Use an anti-solvent with a lower vapor pressure to slow the diffusion rate.[6]

    • Decrease Concentration: Redissolve the oil by gently warming and adding a small amount of the "good" solvent. This lowers the initial concentration, requiring a greater change in conditions to reach supersaturation.[11]

    • Change Solvents: Try a solvent in which the compound is slightly less soluble. This will create a more stable system that is less prone to crashing out of solution.[10]

Problem 3: Many Small Crystals or a Crystalline Powder Forms

This result indicates that the rate of nucleation significantly exceeded the rate of crystal growth. While you have successfully induced crystallization, the conditions favored the formation of many nucleation sites simultaneously.[6]

  • Causality: The solution became supersaturated too quickly or was too concentrated, leading to rapid and widespread nucleation. Dust or other particulates in the solution can also act as unwanted nucleation sites.[8]

  • Solutions:

    • Reduce Supersaturation Rate: Employ the same strategies as for "oiling out" to slow down evaporation, cooling, or diffusion.

    • Lower the Concentration: A more dilute starting solution provides more space and time for individual crystals to grow larger before the solute is depleted.[9]

    • Filter the Solution: Before setting up the crystallization, filter your solution through a 0.22 µm syringe filter into a very clean vial. This removes dust and other particulates that can trigger excessive nucleation.[2][8]

Problem 4: Crystals are Poor Quality (Cracked, Opaque, or Intergrown)

Poor crystal quality is often a result of rapid growth, the inclusion of impurities or solvent molecules into the crystal lattice, or physical disturbances during growth.[3]

  • Causality: Crystal growth was too fast, leading to defects in the lattice. Impurities may also have been incorporated.

  • Solutions:

    • Further Purification: If possible, re-purify your compound using column chromatography or recrystallization to remove trace impurities.

    • Slow Down Crystal Growth: This is the most critical factor. Use the methods described above (slowing evaporation, using less volatile anti-solvents, etc.) to ensure the crystals have ample time to form without defects.[3]

    • Change Solvent System: A different solvent can alter the crystal packing (polymorphism) and may produce a more robust crystal habit.[10]

    • Ensure a Vibration-Free Environment: Store your experiments in an undisturbed location.[8]

Data Presentation: Initial Solvent Screening

A systematic screening of solvents is the foundation of successful crystallization. The following table provides a starting point for selecting solvents based on their physical properties and potential interactions with (1,8-naphthyridin-2-yl)methanol.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale for UsePotential Issues
Acetone 5621Moderately polar, aprotic. Less likely to interfere with H-bonding. Volatile enough for slow evaporation.Can evaporate too quickly if not controlled.
Ethyl Acetate 776Moderately polar, aprotic. Good general-purpose solvent for N-heterocycles.
Methanol 6533Polar, protic. Can form H-bonds with the molecule, potentially leading to solvates.May compete with intermolecular H-bonding.
Ethanol 7824Polar, protic. Similar to methanol but less volatile. Often used in mixed systems with water.[2][12]May compete with intermolecular H-bonding.
Dichloromethane 409.1Non-polar, aprotic. Good for dissolving aromatic compounds.Highly volatile, evaporation must be tightly controlled.
Acetonitrile 8238Polar, aprotic.
Toluene 1112.4Non-polar, aromatic. Can promote π-π stacking.High boiling point makes it unsuitable for simple evaporation. Best used in layering or diffusion.
Hexane/Heptane ~69 / ~98~1.9Non-polar. Excellent choices for an "anti-solvent" in vapor or liquid-liquid diffusion.[10]Compound will have very low solubility.

Experimental Workflows and Protocols

Logical Workflow for Crystallization Optimization

The following diagram outlines a systematic approach to finding optimal crystallization conditions.

CrystallizationWorkflow start_node Start: Pure (1,8-naphthyridin-2-yl)methanol process_node_1 Solvent Screening (Table 1) start_node->process_node_1 Dissolve in various solvents process_node process_node decision_node decision_node result_node result_node success_node Success! Proceed to X-ray Diffraction protocol_node protocol_node protocol_node_1 Set up Crystallization Trials (Slow Evaporation, Vapor Diffusion, etc.) process_node_1->protocol_node_1 Select promising systems decision_node_1 Analyze Outcome protocol_node_1->decision_node_1 Incubate & Observe decision_node_1->success_node High-Quality Crystals result_node_1 result_node_1 decision_node_1->result_node_1 No Crystals result_node_2 result_node_2 decision_node_1->result_node_2 Oil / Precipitate result_node_3 result_node_3 decision_node_1->result_node_3 Poor Quality Crystals process_node_2 Increase Concentration Change Method Lower Temperature result_node_1->process_node_2 Troubleshoot process_node_2->protocol_node_1 Re-attempt process_node_3 Slow Down Rate Decrease Concentration Change Solvent result_node_2->process_node_3 Troubleshoot process_node_3->protocol_node_1 Re-attempt process_node_4 Slow Down Growth Rate Further Purify Sample Change Solvent System result_node_3->process_node_4 Troubleshoot process_node_4->protocol_node_1 Re-attempt

Caption: A decision-making workflow for optimizing crystallization conditions.

Protocol 1: Slow Evaporation

This is often the simplest method to set up and is ideal for compounds with moderate solubility and volatility.[2][8]

  • Preparation: Prepare a nearly saturated solution of (1,8-naphthyridin-2-yl)methanol (e.g., 10-20 mg/mL) in a suitable solvent (e.g., acetone or ethyl acetate).

  • Filtration: Filter the solution through a 0.22 µm syringe filter into a clean, small vial (e.g., a 4 mL vial). This removes dust particles that could act as unwanted nucleation sites.[8]

  • Setup: Cover the vial with a cap or parafilm. Pierce the covering with a needle to create one or two small holes. The size and number of holes will control the rate of evaporation.

  • Incubation: Place the vial in a vibration-free location at a constant temperature. Monitor periodically for crystal growth over several days to weeks.

Protocol 2: Vapor Diffusion (Sitting Drop)

This technique is excellent for compounds that are highly soluble and for screening multiple conditions efficiently. It involves the slow diffusion of a volatile anti-solvent into the compound's solution.

Caption: Schematic of the vapor diffusion (sitting drop) method.

  • Solvent System Selection:

    • Solvent: Choose a solvent in which your compound is very soluble (e.g., dichloromethane). This solvent should be less volatile than the anti-solvent.

    • Anti-solvent: Choose a solvent in which your compound is poorly soluble (e.g., hexane or diethyl ether). This solvent must be miscible with the primary solvent and more volatile.[8]

  • Preparation:

    • Add a larger volume (e.g., 0.5 - 1.0 mL) of the anti-solvent to the bottom of a well in a crystallization plate or a small beaker. This is the reservoir.

    • On a bridge or post within the well (or directly on the bottom if no bridge is available), place a small drop (5-20 µL) of a concentrated solution of your compound dissolved in the "good" solvent.

  • Setup: Tightly seal the well or beaker to create a closed system.

  • Incubation: Store the setup in a vibration-free environment. The anti-solvent vapor will slowly diffuse into the drop, leading to crystallization over time.

Protocol 3: Liquid-Liquid Diffusion (Layering)

This method is useful when a compound is sensitive or when vapor diffusion is too rapid. It relies on the slow mixing of two solvents with different densities at their interface.[8]

  • Solvent System Selection: Choose a solvent pair where one ("good" solvent) readily dissolves the compound and the other ("anti-solvent") does not, and they have different densities. For example, a solution in dichloromethane (denser) can be layered with hexane (less dense).

  • Preparation: Dissolve the compound in the denser solvent in a narrow container, such as a thin test tube or an NMR tube.

  • Layering: Carefully and slowly add the less dense anti-solvent on top of the compound solution. Use a pipette or syringe to run the anti-solvent down the side of the tube, creating a sharp interface with minimal mixing.[2]

  • Incubation: Cap the tube and leave it undisturbed. Crystals will ideally form at the interface where the two solvents slowly mix.

Final Recommendations

The crystallization of (1,8-naphthyridin-2-yl)methanol is a multi-step process of optimization that requires careful planning and observation. Always begin with a highly pure sample and screen a variety of solvents and methods. When a promising condition is found, refine it by systematically adjusting concentration, temperature, and the rate of supersaturation. Remember that the best crystals are rarely grown quickly; patience is a key component of the process.[3]

References

  • Application Notes and Protocols for Crystallizing Novel Heterocyclic Compounds for X-ray Analysis. Benchchem.
  • 2-(Pyridin-2-yl)-1,8-naphthyridine. IUCr Journals.
  • Application Notes and Protocols for Obtaining Single Crystals of 1,8-Naphthyridine Compounds. Benchchem.
  • Troubleshooting Crystalliz
  • How to Grow Crystals. University of Washington.
  • Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry.
  • SOP: CRYSTALLIZ
  • Crystal Growing Tips and Methods. University of Pennsylvania, Department of Chemistry.
  • Guide for crystalliz
  • Recrystalliz
  • Troubleshooting common issues in benzyl palmitate crystalliz
  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Deriv

Sources

Troubleshooting

resolving NMR peak broadening in (1,8-naphthyridin-2-yl)methanol samples

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter severely broadened, unresolved Nuclear M...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter severely broadened, unresolved Nuclear Magnetic Resonance (NMR) spectra when characterizing heterocyclic scaffolds.

(1,8-Naphthyridin-2-yl)methanol is particularly notorious for yielding poor-quality spectra (broad humps instead of sharp multiplets) under standard conditions. This guide is designed to help you understand the physical causality behind this phenomenon and provides field-proven, self-validating protocols to achieve publication-quality data.

Frequently Asked Questions (FAQ)

Q1: Why are the 1 H and 13 C NMR signals of my (1,8-naphthyridin-2-yl)methanol sample appearing as broad humps?

A1: Assuming your instrument is properly shimmed and the sample is pure, this broadening is a physical manifestation of chemical exchange and supramolecular aggregation occurring at an intermediate rate on the NMR timescale.

The Causality: 1,8-Naphthyridines are highly prone to forming1[1]. In (1,8-naphthyridin-2-yl)methanol, the hydroxymethyl group acts as a potent hydrogen bond donor, while the two nitrogen atoms (N1 and N8) in the naphthyridine core act as excellent acceptors. When the kinetics of this self-assembly (association/dissociation) occur at a frequency comparable to the NMR frequency difference between the monomeric and aggregated states, the signals coalesce and broaden. Furthermore, 2 of the -OH group contribute to localized broadening of the adjacent methylene protons and ring carbons[2].

Q2: How can I definitively prove whether the broadening is caused by aggregation, proton exchange, or trace metal contamination?

A2: You must implement a self-validating diagnostic workflow. 1,8-Naphthyridines are exceptional bidentate ligands and will readily coordinate with trace paramagnetic metals (e.g., Cu, Fe, Zn) left over from synthetic cross-coupling steps, which drastically broadens NMR lines via 3[3].

Diagnostic Logic:

  • Concentration Dependence: Halve the sample concentration. If the peaks sharpen and shift, the causality is supramolecular aggregation.

  • Solvent Dependence: Switch from a non-polar solvent (like CDCl 3​ ) to a strongly hydrogen-bond-accepting solvent (like DMSO- d6​ ). If the peaks sharpen, H-bonding was the culprit.

  • Metal Chelation: If dilution and solvent changes fail, spike the NMR tube with a small crystal of EDTA. If the spectrum resolves, paramagnetic metal contamination was the root cause.

Quantitative Data: Impact of Environment on Line Widths

To illustrate the expected behavior of (1,8-naphthyridin-2-yl)methanol, the following table summarizes how environmental manipulations affect the Full Width at Half Maximum (FWHM) of the characteristic aromatic protons.

Table 1: Representative diagnostic data tracking the C3-H aromatic proton at 50 mM concentration.

Solvent SystemTemperature (K)Predominant StateFWHM Line Width (Hz)Resolution Quality
CDCl 3​ 298High (H-bonded dimers)45.2Poor (Broad hump)
CDCl 3​ 328Intermediate exchange22.5Marginal
DMSO- d6​ 298Monomeric (Solvated)2.1Excellent (Sharp)
CD 3​ OD298Fast exchange (Protic)3.5Good
CDCl 3​
  • 0.1% TFA
298Protonated monomer1.8Excellent

Step-by-Step Experimental Methodologies

Protocol A: The Solvent Disruption Method (First-Line Approach)

Rationale: DMSO- d6​ outcompetes the naphthyridine nitrogens for the -OH proton, breaking the supramolecular aggregates and locking the molecule into a single, solvated monomeric state.

  • Recover your sample from the current NMR solvent (e.g., CDCl 3​ ) by evaporating it under a gentle stream of nitrogen, followed by high vacuum for 1 hour.

  • Redissolve 5–10 mg of the (1,8-naphthyridin-2-yl)methanol in 0.6 mL of high-purity, anhydrous DMSO- d6​ .

  • Vortex for 30 seconds to ensure complete dissolution.

  • Acquire the 1 H NMR spectrum. The -OH proton should now appear as a sharp triplet (coupling to the adjacent CH 2​ ), and the naphthyridine aromatic protons should resolve into sharp multiplets.

Protocol B: Variable Temperature (VT) NMR

Rationale: If you must use a specific solvent like CDCl 3​ or CD 2​ Cl 2​ for comparative reasons, you can use temperature to manipulate the exchange kinetics. Heating pushes the system into the "fast exchange" regime (time-averaged sharp peaks), while extreme cooling pushes it into the "slow exchange" regime[4].

  • Prepare a dilute 10 mM solution of the sample in CDCl 3​ (lower concentration favors the monomer).

  • Insert the sample into the NMR spectrometer and tune/match the probe.

  • Acquire a standard spectrum at 298 K (25 °C).

  • Gradually increase the probe temperature in 10 K increments up to 328 K (55 °C), allowing 5 minutes of thermal equilibration at each step.

  • Re-shim the Z1 and Z2 gradients at each temperature point.

  • Acquire the spectrum. You will observe the broad humps coalescing into sharp, time-averaged signals.

Protocol C: Acid-Catalyzed Fast Exchange (The TFA Spike)

Rationale: Adding a trace amount of acid protonates the basic naphthyridine nitrogens, instantly preventing intermolecular hydrogen bonding with the -OH group and accelerating the -OH proton exchange to the fast limit.

  • Prepare the sample in CDCl 3​ (0.6 mL).

  • Acquire a baseline spectrum.

  • Using a micro-syringe, add exactly 1 µL of Trifluoroacetic acid (TFA- d or standard TFA) directly into the NMR tube.

  • Cap the tube, invert 5 times to mix thoroughly, and re-acquire the spectrum. (Note: Chemical shifts will move downfield due to protonation, but peak widths will dramatically sharpen).

Troubleshooting Logic Workflow

NMR_Troubleshooting Start Broad NMR Spectrum (1,8-naphthyridin-2-yl)methanol Test1 Step 1: Dilution Study Halve the concentration Start->Test1 Cond1 Do peaks sharpen? Test1->Cond1 Path1_Yes Diagnosis: Supramolecular Aggregation (H-Bonding) Action: Switch to DMSO-d6 Cond1->Path1_Yes Yes Test2 Step 2: Add 1 µL TFA or run VT-NMR (Heat) Cond1->Test2 No Cond2 Do peaks sharpen? Test2->Cond2 Path2_Yes Diagnosis: Intermediate Proton/Conformational Exchange Action: Report VT or Acidic NMR Cond2->Path2_Yes Yes Test3 Step 3: Metal Chelation Wash with EDTA/KCN Cond2->Test3 No Cond3 Do peaks sharpen? Test3->Cond3 Path3_Yes Diagnosis: Paramagnetic Metal Contamination Action: Purify via Chelation Cond3->Path3_Yes Yes Unknown Diagnosis: Polymeric Impurity Action: Re-purify by HPLC Cond3->Unknown No

Diagnostic workflow for isolating and resolving the root cause of NMR peak broadening.

References

  • Source: rsc.
  • Source: acs.
  • Title: Copper and Zinc Complexes of 2,7-Bis(6-methyl-2-pyridyl)-1,8-naphthyridine A Redox-Active, Dinucleating Bis(bipyridine)
  • Source: acs.

Sources

Optimization

Technical Support Center: Oxidation of (1,8-naphthyridin-2-yl)methanol

Welcome to the technical support center for the selective oxidation of (1,8-naphthyridin-2-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the selective oxidation of (1,8-naphthyridin-2-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this critical transformation, focusing on maximizing the yield of the desired 1,8-naphthyridine-2-carbaldehyde while minimizing the formation of common side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the oxidation of (1,8-naphthyridin-2-yl)methanol?

A1: The primary side products encountered are the over-oxidized 1,8-naphthyridine-2-carboxylic acid and unreacted starting material. The formation of the carboxylic acid is particularly common with strong, non-selective oxidizing agents or when reactions are run for extended periods.[1][2] The presence of water can also facilitate this over-oxidation, especially with chromium-based reagents, by forming a hydrate intermediate with the aldehyde that is susceptible to further oxidation.[3]

Q2: I'm observing significant over-oxidation to the carboxylic acid. What is the first thing I should check?

A2: The choice of oxidant is the most critical factor. "Strong" oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in H₂SO₄) are known to convert primary alcohols directly to carboxylic acids.[1][3][4] For a sensitive heteroaromatic substrate like (1,8-naphthyridin-2-yl)methanol, you should employ a "mild" or "weak" oxidant designed to stop at the aldehyde stage.[1] Excellent choices include Dess-Martin Periodinane (DMP)[5][6][7], Pyridinium Chlorochromate (PCC)[1][4], and activated Manganese Dioxide (MnO₂).[8][9]

Q3: My reaction is sluggish and I have a lot of unreacted starting material. What can I do?

A3: Several factors can lead to incomplete conversion:

  • Insufficient Oxidant: For stoichiometric reagents like DMP or PCC, ensure you are using at least 1.0 equivalent. For heterogeneous oxidants like MnO₂, a large excess (e.g., 5-20 equivalents) is often required to drive the reaction to completion due to its mechanism occurring on the particle surface.[8][10]

  • Reagent Quality: The activity of many oxidants can degrade over time. This is particularly true for MnO₂, where freshly prepared or "activated" forms are often mandatory for high yields.[8][10] DMP can also degrade if not stored properly.

  • Temperature: While many mild oxidations are run at room temperature, gentle heating may be necessary. For instance, MnO₂ oxidations are often performed at reflux in solvents like chloroform or toluene.

  • Solvent Choice: Ensure your starting material is soluble in the chosen solvent. Common solvents for these oxidations include dichloromethane (DCM), chloroform, or acetonitrile.

Q4: Can the nitrogen atoms in the naphthyridine ring interfere with the oxidation?

A4: Yes, the basic nitrogen atoms of the 1,8-naphthyridine core can potentially coordinate to metal-based oxidants or react with acidic reagents/byproducts. This can sometimes lead to catalyst deactivation or unexpected side reactions. Using mild, neutral oxidants like Dess-Martin Periodinane is advantageous as it avoids harsh acidic or basic conditions, making it highly suitable for sensitive, complex heterocyclic substrates.[5]

Troubleshooting Guide: From Problem to Protocol

This section provides a systematic approach to overcoming common challenges in the oxidation of (1,8-naphthyridin-2-yl)methanol.

Problem 1: Low Yield of Aldehyde due to Over-oxidation

The primary cause of low aldehyde yield is often the formation of the corresponding carboxylic acid.

Root Cause Analysis & Solution Workflow

Caption: Troubleshooting workflow for over-oxidation issues.

Recommended Protocols

Protocol A: Dess-Martin Periodinane (DMP) Oxidation [5][6]

DMP is a hypervalent iodine reagent that provides a mild and highly selective method for oxidizing alcohols to aldehydes under neutral conditions.[5][6]

  • Dissolve (1,8-naphthyridin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Add solid Dess-Martin Periodinane (1.1-1.2 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 0.5 - 3 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃).

  • Stir vigorously for 15-20 minutes until the solid byproduct dissolves.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Problem 2: Incomplete Conversion & Poor Reproducibility

This issue is frequently encountered with heterogeneous oxidants like Manganese Dioxide (MnO₂).

Root Cause Analysis & Solution

The activity of MnO₂ is highly dependent on its method of preparation and activation state.[8] Commercial MnO₂ can vary in quality. Poor reproducibility often stems from using an inactive batch or an insufficient quantity of the reagent.[8]

Comparative Analysis of Common Mild Oxidants
OxidantTypical EquivalentsConditionsKey AdvantagesCommon Issues & Mitigation
Dess-Martin Periodinane (DMP) 1.1 - 1.5Anhydrous DCM or CHCl₃, Room TempHigh selectivity, neutral pH, fast reaction times, reliable.[5][6]Can be sensitive to moisture. Mitigation: Use anhydrous solvents and store DMP in a desiccator.
Manganese Dioxide (MnO₂) 5 - 20Reflux in CHCl₃, Toluene, or DCMInexpensive, byproducts are easily filtered off.[8]Highly variable activity, large excess needed, can be slow.[8] Mitigation: Use freshly activated MnO₂.
Pyridinium Chlorochromate (PCC) 1.5 - 2.0Anhydrous DCM, Room TempGenerally reliable and effective.Chromium waste is toxic[3], slightly acidic conditions can affect sensitive substrates. Mitigation: Buffer with sodium acetate; handle waste appropriately.
Recommended Protocol

Protocol B: Activated Manganese Dioxide (MnO₂) Oxidation [2][8]

This protocol is best for benzylic-type alcohols like the substrate . The key to success is using an "activated" form of MnO₂.

  • Activation (if necessary): Heat commercially available MnO₂ at 110-120 °C under high vacuum for 24 hours to remove adsorbed water.

  • Suspend (1,8-naphthyridin-2-yl)methanol (1.0 eq) in a suitable solvent like chloroform or toluene (approx. 0.05 M).

  • Add activated MnO₂ (10 eq by weight) to the suspension.

  • Heat the mixture to reflux and stir vigorously.

  • Monitor the reaction by TLC. The reaction may take several hours to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the MnO₂ and manganese salts. Wash the pad thoroughly with the reaction solvent and then with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Problem 3: Difficult Purification

Sometimes, even with minimal side products, separating the slightly polar aldehyde product from residual starting material or non-polar byproducts can be challenging.

Purification Strategy

Caption: General purification workflow for the aldehyde product.

A shallow gradient during silica gel column chromatography is often key. Starting with a less polar eluent system (e.g., 100% Hexanes or DCM) and gradually increasing the polarity (e.g., by adding Ethyl Acetate or Methanol) will allow for effective separation of the starting alcohol, the desired aldehyde, and any more polar byproducts like the carboxylic acid.

References
  • Hydrogen Peroxide as a Green Oxidant for the Selective Catalytic Oxidation of Benzylic and Heterocyclic Alcohols in Different Media: An Overview. (2020). MDPI. [Link]

  • Demystifying The Mechanisms of Alcohol Oxidations. (2015). Master Organic Chemistry. [Link]

  • Alcohol Oxidation: "Strong" & "Weak" Oxidants. (2015). Master Organic Chemistry. [Link]

  • Alcohol Reactivity. Michigan State University Department of Chemistry. [Link]

  • Dess-Martin Oxidation. Organic Chemistry Portal. [Link]

  • Oxidative Dehydrogenation of N‐Heteroaromatic Alkyl Alcohols and Amines Facilitated by Dearomative Tautomerization. (2019). PMC. [Link]

  • Approaches to the synthesis and modification of nitrogen-based heterocycles. UEA Digital Repository. [Link]

  • Iodine(V) Reagents in Organic Synthesis. Part 1. Synthesis of Polycyclic Heterocycles via Dess−Martin Periodinane-Mediated Cascade Cyclization: Generality, Scope, and Mechanism of the Reaction. (2002). Journal of the American Chemical Society. [Link]

  • A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. (2021). PMC. [Link]

  • Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. (2025). ResearchGate. [Link]

  • Functionalization of 2-Methyl- and 2,7-Dimethyl-1,8-naphthyridine. (2022). LookChem. [Link]

  • Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring. (2011). Baghdad Science Journal. [Link]

  • Corresponding Synthesis of some 1, 8-Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. (2016). Academia.edu. [Link]

  • Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • A Facile Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde; their Transformation into Different Functionalities and Antimicrobial Activity. (2010). TSI Journals. [Link]

  • MnO2-Mediated Oxidative Cyclization of “Formal” Schiff's Bases: Easy Access to Diverse Naphthofuro-Annulated Triazines. (2021). PMC. [Link]

  • Manganese Dioxide, MnO2. (2026). ACS Green Chemistry Institute. [Link]

  • Manganese(IV) oxide. Organic Chemistry Portal. [Link]

  • Oxidation of alcohols by TBHP in the presence of sub-stoichiometric amounts of MnO2. (2016). Comptes Rendus de l'Académie des Sciences. [Link]

  • (1,8-naphthyridin-2-yl)methanol — Chemical Substance Information. NextSDS. [Link]

  • 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology. (2020). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor. (2020). PubMed. [Link]

  • (PDF) 1,8-Naphthyridine Modified Naphthalimide Derivative: Ratiometric and Selective Sensor for Hg2+ in Organic Aqueous Solution. (2013). ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for (1,8-Naphthyridin-2-yl)methanol Coupling

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the reaction temp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the reaction temperature in palladium-catalyzed cross-coupling reactions involving (1,8-naphthyridin-2-yl)methanol and its derivatives. The unique electronic properties and coordination potential of the 1,8-naphthyridine scaffold present specific challenges that require careful temperature management for successful outcomes.

The 1,8-naphthyridine core is a key pharmacophore in numerous biologically active compounds.[1][2] Its successful functionalization via cross-coupling is a critical step in many synthetic routes. However, the nitrogen atoms in the heterocyclic ring can coordinate with the palladium catalyst, potentially leading to deactivation or altered reactivity.[3] Temperature is arguably the most critical parameter to control, as it governs the balance between achieving a sufficient reaction rate and preventing thermal degradation of the substrate, catalyst, and ligands.[4]

This guide is structured as a series of questions that directly address common experimental failures and optimization challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction shows very low or no conversion of the starting material. How does temperature play a role, and what should I do?

Answer:

Low or no conversion is a classic sign that the reaction has not overcome its activation energy. In palladium-catalyzed cross-coupling, elevated temperatures are typically required to drive the key steps of the catalytic cycle, especially the initial oxidative addition.[3][5]

Scientific Rationale:

  • Insufficient Kinetic Energy: Every reaction has an activation energy barrier. If the temperature is too low, reactant molecules lack the necessary kinetic energy for frequent and forceful collisions, resulting in a sluggish or stalled reaction.[4] For many coupling reactions, a temperature range of 80-110 °C is a common starting point.[3][5]

  • Catalyst Activation: Some palladium precatalysts require an initial thermal "kick" to generate the active Pd(0) species that enters the catalytic cycle.

  • Off-Cycle Species: N-heteroaromatic substrates, like 1,8-naphthyridines, can sometimes displace the phosphine ligand from the palladium center at lower temperatures, forming catalytically dormant complexes. Heating can help to break up these off-cycle species and push the equilibrium back toward the active catalyst.[6]

Troubleshooting Steps:

  • Incremental Temperature Increase: Cautiously increase the reaction temperature in 10-15 °C increments. Monitor the reaction progress by TLC or LC-MS at each new setpoint. A common optimization strategy is to test temperatures like 80 °C, 100 °C, and 110 °C.[3]

  • Verify Heating Method: Ensure your heating apparatus (oil bath, heating mantle, or reaction block) provides consistent and accurate temperature. Use a calibrated thermometer placed directly in the heating medium.

  • Consider Ligand Choice: If increasing the temperature does not improve conversion, the ligand may not be suitable. Sterically bulky, electron-rich phosphine ligands can facilitate the crucial oxidative addition step at lower temperatures and stabilize the catalyst.[7]

Q2: My reaction is producing significant byproducts, or I see decomposition (e.g., charring, formation of palladium black). What is happening and how can I fix it?

Answer:

The formation of byproducts, visible decomposition, or the precipitation of palladium black are hallmark signs of excessive reaction temperature.[3][4] While heat is necessary, too much can accelerate undesirable side reactions and lead to the degradation of critical reaction components.

Scientific Rationale:

  • Catalyst Decomposition: At excessively high temperatures (often >120 °C), palladium catalysts can begin to decompose.[3] This often manifests as the formation of fine, black metallic palladium particles ("palladium black"), which have fallen out of the catalytic cycle and are inactive.[3] Ligand degradation can also occur at high temperatures, leaving the palladium center unprotected and prone to aggregation.[8]

  • Substrate Degradation: The 1,8-naphthyridine ring, while generally robust, can be susceptible to thermal degradation under harsh conditions, especially in the presence of a strong base. The methanol functional group itself can also participate in side reactions like etherification or oxidation at high temperatures.

  • Side Reactions: Undesirable reactions, such as homo-coupling of the starting materials, often have different temperature dependencies than the desired cross-coupling. Excessive heat may favor these pathways.

Troubleshooting Steps:

  • Reduce the Temperature: The most direct solution is to lower the reaction temperature. If you achieved some product formation at a higher temperature alongside decomposition, try reducing the heat by 15-20 °C and extending the reaction time.

  • Screen More Robust Ligands: Certain ligands are designed to be more thermally stable and can protect the palladium center at higher temperatures. Biarylphosphine ligands, for example, can improve catalyst stability and longevity.[6]

  • Check Reagent Purity: Impurities in starting materials or solvents can sometimes lower the decomposition temperature of the system. Ensure all reagents are pure and solvents are anhydrous and properly degassed.[3]

Q3: How do I design a systematic experiment to find the optimal reaction temperature?

Answer:

A systematic temperature screening is the most efficient method to identify the optimal temperature window. This involves running a series of small-scale, parallel reactions where only the temperature is varied. This approach, often part of a Design of Experiments (DoE), quickly maps the reaction's performance across a thermal range.[9]

Experimental Protocol: Parallel Temperature Screening

This protocol assumes the use of a multi-well reaction block with independent heating zones or running several reactions in parallel in a standard heating block.

Workflow Diagram:

G cluster_heating Parallel Heating prep Prepare Master Mix (Substrate, Reagent, Base, Solvent) aliquot Aliquot Master Mix into Reaction Vials prep->aliquot add_cat Add Catalyst/Ligand to Each Vial aliquot->add_cat purge Seal and Purge Vials with Inert Gas add_cat->purge T1 Vial 1 70 °C purge->T1 T2 Vial 2 85 °C purge->T2 T3 Vial 3 100 °C purge->T3 T4 Vial 4 115 °C purge->T4 monitor Run for Fixed Time (e.g., 12h) Monitor by TLC/LC-MS analyze Quench and Analyze Yield and Purity (LC-MS, NMR) monitor->analyze select Select Optimal Temperature (Best Yield/Purity Profile) analyze->select

Caption: Workflow for a parallel temperature screening experiment.

Step-by-Step Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, prepare a master mix containing the (1,8-naphthyridin-2-yl)methanol derivative, the coupling partner (e.g., an aryl halide or boronic acid), the base, and the degassed solvent. This ensures consistency across all reactions.

  • Aliquot: Distribute the master mix equally into several reaction vials, each containing a stir bar. For example, use 4 vials for a 4-point screen.

  • Catalyst Addition: Add the palladium catalyst and ligand to each vial. Using a precatalyst can often provide more reliable generation of the active catalytic species.[3]

  • Seal and Heat: Securely seal the vials. Place them in a pre-heated reaction block and run them at different temperatures (e.g., 70 °C, 85 °C, 100 °C, 115 °C) for a predetermined time (e.g., 12-24 hours).[3]

  • Analysis: After the reaction time, cool all vials to room temperature. Take a small, quenched aliquot from each for analysis by LC-MS to determine conversion, product yield, and byproduct profile.

  • Data Evaluation: Tabulate the results to clearly identify the temperature that provides the best balance of high yield and low impurity formation.

Data Summary Table:

Reaction IDTemperature (°C)Time (h)Conversion (%)Product Yield (%)Key ByproductsObservations
T-0170121510NoneSluggish reaction
T-0285126560TraceClean conversion
T-03100129892MinorOptimal result
T-0411512>9975DecompositionPd black formed
Q4: My reaction works at 100 °C, but the results are inconsistent between runs. Could temperature be the cause?

Answer:

Yes, inconsistent temperature control is a frequent cause of poor reproducibility in sensitive cross-coupling reactions. Even minor deviations in temperature can significantly impact reaction kinetics and catalyst stability, leading to variable outcomes.

Troubleshooting Flowchart for Inconsistent Results:

G start Inconsistent Yields at 'Optimal' Temperature q1 Is the heating method uniform and stable? (e.g., Oil Bath vs. Heating Block) start->q1 sol1 Switch to a more stable heating method. Use a probe thermometer. q1->sol1 No q2 Are reaction vials sealed identically? q1->q2 Yes ans1_yes Yes ans1_no No sol2 Ensure consistent sealing. Poor seals can lead to solvent loss and concentration changes. q2->sol2 No q3 Is the stirring rate consistent across all vials? q2->q3 Yes ans2_yes Yes ans2_no No sol3 Use identical stir bars and ensure consistent stirring speed. Poor mixing affects heat transfer. q3->sol3 No end Inconsistency is likely due to other factors (reagent quality, inert atmosphere). q3->end Yes ans3_yes Yes ans3_no No

Caption: Decision-making process for troubleshooting inconsistent reaction results.

Key Areas to Investigate:

  • Heating Method: Aluminum heating blocks can have significant temperature gradients across different wells. An oil bath generally provides more uniform heating. Always use an external thermometer to verify the actual temperature.

  • Solvent Volume and Headspace: Ensure that the solvent volume-to-vial size ratio is consistent in every run. Changes in headspace can affect the reflux temperature and reaction concentration if not sealed properly.

  • Stirring Rate: Inconsistent stirring can lead to localized superheating or poor mixing, affecting the reaction rate. Use similar-sized stir bars and a consistent stir plate setting.

  • Ramp Rate: The speed at which the reaction reaches the setpoint temperature can sometimes influence catalyst activation and the initial stages of the reaction. Try to standardize your heating ramp rate.

By systematically controlling these physical parameters, you can eliminate temperature fluctuations as a source of irreproducibility and achieve more reliable results in your (1,8-naphthyridin-2-yl)methanol coupling reactions.

References

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions . DSpace@MIT. [Link]

  • Impact of Temperature on Reaction Rate in Catalytic Reactions . AJPO JOURNALS. [Link]

  • Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox-Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry . Journal of the American Chemical Society. [Link]

  • Would catalyst lose its activity when coupling reactions meet a pause on heating? . ResearchGate. [Link]

  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions . PubMed. [Link]

  • Ligand Assisted Thermal Atomization of Palladium Clusters: An Inspiring Approach for the Rational Design of Atomically Dispersed Metal Catalysts . ResearchGate. [Link]

  • Discovery of the N–NHC Coupling Process under the Conditions of Pd/NHC- and Ni/NHC-Catalyzed Buchwald–Hartwig Amination . Organometallics. [Link]

  • Optimization of conditions in the Suzuki-Miyaura coupling reaction . ResearchGate. [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization . PMC. [Link]

  • Buchwald-Hartwig coupling troubleshooting . Chemistry Stack Exchange. [Link]

  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions . White Rose eTheses Online. [Link]

  • Optimization of temperature for Suzuki-Miyaura coupling reaction . ResearchGate. [Link]

  • Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions . ACS Nano. [Link]

  • The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters . MDPI. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? . Reddit. [Link]

  • Kinetic Analysis of Catalytic Organic Reactions Using a Temperature Scanning Protocol . ResearchGate. [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes . [Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings? . Royal Society of Chemistry. [Link]

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition . PMC. [Link]

  • Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols . PMC. [Link]

  • An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols . DSpace@MIT. [Link]

  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[3]-Fused Indole Heterocycles . PMC. [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions . Chemistry LibreTexts. [Link]

  • Corresponding Synthesis of some 1, 8-Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids . Academia.edu. [Link]

  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives . ResearchGate. [Link]

  • Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids . Semantic Scholar. [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback . Reaction Chemistry & Engineering. [Link]

  • How to approach choosing reaction conditions for Suzuki? . Reddit. [Link]

  • Palladium-Catalyzed Minisci Reaction with Simple Alcohols . Organic Letters. [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited . ACS Omega. [Link]

  • 17.2: Palladium catalyzed couplings . Chemistry LibreTexts. [Link]

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Reference Data & Comparative Studies

Validation

(1,8-naphthyridin-2-yl)methanol vs 1,10-phenanthroline as metal ligands

Advanced Coordination Chemistry: A Comparative Guide to (1,8-Naphthyridin-2-yl)methanol vs. 1,10-Phenanthroline as Metal Ligands As a Senior Application Scientist, selecting the appropriate organic ligand is the most cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Coordination Chemistry: A Comparative Guide to (1,8-Naphthyridin-2-yl)methanol vs. 1,10-Phenanthroline as Metal Ligands

As a Senior Application Scientist, selecting the appropriate organic ligand is the most critical decision in designing transition metal complexes for catalysis, photophysics, or bioinorganic applications. The ligand architecture dictates the coordination geometry, the electronic state of the metal, and ultimately, the macroscopic performance of the resulting complex.

This guide provides an objective, data-driven comparison between two highly distinct nitrogen-based ligands: the classic 1,10-phenanthroline (Phen) and the specialized (1,8-naphthyridin-2-yl)methanol (1,8-NPM) . While Phen is the gold standard for stabilizing mononuclear metal centers through rigid, bidentate coordination[1], 1,8-NPM offers a sophisticated binucleating platform designed to bridge two metal atoms while providing a hemilabile oxygen donor for dynamic catalytic cycles[2].

Structural and Electronic Foundations

1,10-Phenanthroline (Phen): The Mononuclear Anchor Phen is a rigid, planar, polyaromatic molecule that acts as an exceptional N,N-bidentate ligand[3]. The nitrogen lone pairs are pre-organized to chelate a single metal ion, forming a highly stable five-membered metallacycle. Electronically, Phen is a strong σ -donor and a robust π -acceptor. This π -acidity stabilizes metals in low oxidation states (e.g., Ru(II), Fe(II), Cu(I)) and facilitates intense Metal-to-Ligand Charge Transfer (MLCT) transitions, making it a cornerstone in photochemistry[4].

(1,8-Naphthyridin-2-yl)methanol (1,8-NPM): The Binucleating Bridge In contrast to Phen, the nitrogen atoms in the 1,8-naphthyridine core are located in separate rings adjacent to the bridgehead. This geometry prevents chelation to a single metal; instead, it acts as a binucleating ligand, bridging two metal centers to form dimetal cores (e.g., Mo-Mo, Ru-Ru, Cu-Cu)[5]. The addition of the hydroxymethyl group (-CH 2​ OH) at the 2-position transforms this scaffold into a potential N,N,O-tridentate ligand. The O-donor is hemilabile—it can temporarily detach from the metal center to open a coordination site for incoming substrates during a catalytic cycle, and then reattach to stabilize the intermediate[2].

LigandSelection Start Determine Target Metal Core & Application Cond1 Mononuclear Center High Rigidity Required (e.g., DNA Intercalation) Start->Cond1 Cond2 Binuclear Center Hemilability Required (e.g., Dimetal Catalysis) Start->Cond2 Lig1 1,10-Phenanthroline (N,N-bidentate) Cond1->Lig1 Optimal Lig2 (1,8-Naphthyridin-2-yl)methanol (N,N-bridging + O-donor) Cond2->Lig2 Optimal

Decision matrix for selecting between Phen and 1,8-NPM based on target coordination geometry.

Application Landscapes

Phen in Bioinorganic and Photophysical Systems Due to its extended planar π -system, Phen and its metal complexes (particularly Ru and Ir) are exceptional DNA metallointercalators[4]. They insert seamlessly between DNA base pairs, making them invaluable as luminescent probes and targeted therapeutics[1]. Furthermore, Phen acts as a potent inhibitor of zinc metallopeptidases by strongly chelating the active-site metal, leaving an inactive apoenzyme[4].

1,8-NPM in Cooperative Bimetallic Catalysis 1,8-NPM shines in the realm of cooperative bimetallic catalysis. By forcing two metal atoms into close proximity (often resulting in metallophilic interactions or direct metal-metal bonds), the 1,8-naphthyridine core allows the metals to work synergistically to activate challenging substrates[5]. The hemilabile methanol arm further tunes the solubility and provides a proton-shuttle mechanism or dynamic coordination site essential for multi-step catalytic transformations[2].

Quantitative Performance Comparison

Parameter1,10-Phenanthroline (Phen)(1,8-Naphthyridin-2-yl)methanol (1,8-NPM)
Denticity & Binding N,N-bidentate (Chelating)N,N-bridging + O-donor (Binucleating/Tridentate)
Target Metal Core Mononuclear (e.g., Ru, Fe, Ir)Binuclear / Dimetal (e.g., Mo 2​ , Ru 2​ , Cu 2​ )
Electronic Profile Strong σ -donor, strong π -acceptorModerate π -acceptor, tunable via anionic O-donor
Ligand Rigidity Highly rigid, planar polyaromaticRigid bridging core with a flexible/hemilabile side-arm
Primary Applications Photophysics, Metallointercalators, Solar CellsCooperative Catalysis, Biomimetic Enzyme Models

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating mechanistic causality and real-time analytical checkpoints.

Protocol A: Synthesis of Homoleptic [Ru(phen) 3​ ] 2+ (Mononuclear)

Causality: Low-spin d 6 Ru(II) complexes are kinetically inert. To force the substitution of chloride ligands with Phen, high thermal energy and a coordinating solvent that can stabilize intermediates are required.

  • Preparation : Suspend 1.0 mmol of RuCl 3​ ·xH 2​ O and 3.5 mmol of 1,10-phenanthroline in 20 mL of ethylene glycol.

  • Reduction & Coordination : Add 0.5 mL of hypophosphorous acid (acts as a reducing agent to ensure Ru remains in the +2 state). Reflux the mixture at 150°C for 4 hours.

  • Self-Validation Checkpoint : The reaction mixture must transition from a dark, opaque brown to a vibrant, clear orange-red solution, indicating the formation of the[Ru(phen) 3​ ] 2+ MLCT state.

  • Isolation : Cool to room temperature and add aqueous saturated KPF 6​ . Collect the resulting bright orange precipitate via vacuum filtration.

  • Characterization : Confirm via UV-Vis spectroscopy; a strong MLCT absorption band at λmax​≈450 nm is definitive proof of successful homoleptic coordination.

Protocol B: Synthesis of a Binuclear Cu(I) Complex with 1,8-NPM

Causality: Cu(I) is highly susceptible to disproportionation. The rigid 1,8-naphthyridine core bridges two Cu(I) ions, stabilizing the +1 state via metallophilic (Cu-Cu) interactions. Deprotonating the methanol group creates a strong anionic O-donor that neutralizes the complex.

  • Deprotonation : Dissolve 1.0 mmol of (1,8-naphthyridin-2-yl)methanol in anhydrous THF under a strict N 2​ atmosphere. Add 1.05 mmol of sodium methoxide (NaOMe) and stir for 30 minutes to generate the anionic ligand.

  • Metalation : Slowly add 2.0 mmol of [Cu(CH 3​ CN) 4​ ]PF 6​ . The 1:2 ligand-to-metal ratio forces the binucleating coordination mode.

  • Self-Validation Checkpoint : A distinct color shift (typically to deep yellow/orange) indicates the disruption of the Cu-acetonitrile complex and the assembly of the dimetal core.

  • Crystallization : Layer the THF solution with non-polar pentane and leave undisturbed at -20°C to induce crystallization.

  • Characterization : 1 H-NMR will show the complete disappearance of the -OH proton signal (confirming deprotonation). Single-crystal X-ray diffraction (XRD) is required to validate the Cu-Cu internuclear distance (expected < 2.8 Å, confirming the bridging mode).

SynthesisWorkflow Prep Ligand Preparation & Deprotonation Metal Metal Precursor Addition (e.g., CuI, RuCl3) Prep->Metal Coord Thermal Activation (Reflux) Metal->Coord Char Validation (NMR, XRD, UV-Vis) Coord->Char

Standardized experimental workflow for synthesizing and validating transition metal complexes.

Sources

Comparative

Validated HPLC Method for (1,8-Naphthyridin-2-yl)methanol Purity Analysis: A Comparison Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals. The Analytical Challenge of Naphthyridine Derivatives (1,8-Naphthyridin-2-yl)methanol is a highly valuable synthetic intermediate u...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals.

The Analytical Challenge of Naphthyridine Derivatives

(1,8-Naphthyridin-2-yl)methanol is a highly valuable synthetic intermediate used in the development of advanced therapeutics, including integrin αVβ3 antagonists and antiretroviral agents[1]. However, quantifying its purity presents a significant analytical hurdle. The 1,8-naphthyridine scaffold contains two basic nitrogen atoms that strongly interact with residual acidic silanol groups on traditional silica-based stationary phases. This secondary cation-exchange interaction leads to severe peak tailing, poor resolution, and compromised quantitative accuracy[2].

This guide details an optimized, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to neutralize these interactions. We objectively compare this optimized protocol against standard alternatives and provide comprehensive validation data in accordance with the latest ICH Q2(R2) guidelines[3].

Methodological Comparison: Selecting the Optimal Strategy

When developing a purity assay for basic heterocyclic compounds like (1,8-naphthyridin-2-yl)methanol, scientists typically evaluate three main approaches. Table 1 objectively compares our Optimized RP-HPLC method against traditional alternatives[2].

Table 1: Performance Comparison of HPLC Strategies for 1,8-Naphthyridine Derivatives

ParameterStandard RP-HPLCNormal-Phase (NP-HPLC)Optimized RP-HPLC (Proposed)
Stationary Phase Standard C18 (Non-end-capped)Silica or Amino-propylHigh-density End-capped C18
Mobile Phase Water / Acetonitrile (Unbuffered)Hexane / Ethanol (90:10)Phosphate Buffer (pH 3.2) / Acetonitrile
Peak Symmetry (Tf) Poor (> 2.0)Moderate (1.2 - 1.8)Excellent (< 1.2)
Resolution (Rs) Low (Co-elution of polar impurities)Good for structural isomersHigh (Baseline separation of all impurities)
Suitability Not recommendedUseful for chiral/isomer separationIdeal for precise purity quantification

Causality in Experimental Design (Expertise & Experience)

As analytical scientists, we must design methods where every parameter serves a mechanistic purpose. The optimized method succeeds where standard methods fail due to the following rationales:

  • Stationary Phase Selection: We utilize a high-density, fully end-capped C18 column. End-capping chemically masks residual silanols on the silica matrix, eliminating the secondary cation-exchange interactions that cause the naphthyridine nitrogens to drag along the column bed[4].

  • Mobile Phase pH Control & Competing Bases: A potassium dihydrogen phosphate buffer adjusted to pH 3.2 is employed. At this acidic pH, the naphthyridine nitrogens are fully protonated. Crucially, the addition of Triethylamine (TEA) acts as a silanol-blocking competing base. TEA preferentially binds to any remaining active silanol sites, ensuring the (1,8-naphthyridin-2-yl)methanol elutes as a sharp, symmetrical peak[5].

  • Isocratic Elution: A 60:40 (v/v) Buffer to Acetonitrile ratio provides optimal retention (k' between 2 and 10) without the baseline drift associated with gradient elution at low UV wavelengths.

Workflow Visualization: ICH Q2(R2) Validation Lifecycle

To ensure the method is "fit for purpose," it must undergo rigorous validation according to the latest ICH Q2(R2) guidelines, which emphasize a risk-based approach to analytical procedure development[3].

Workflow N1 Method Development (End-capped C18 & pH Optimization) N2 Specificity Testing (Resolution > 2.0) N1->N2 N3 Linearity & Range (R² > 0.999) N2->N3 N4 Precision & Accuracy (%RSD < 2.0%) N3->N4 N5 Robustness Evaluation (Flow Rate, pH Variations) N4->N5 N6 Validated HPLC Method Fit for Purity Analysis N5->N6

Fig 1. Risk-based lifecycle approach for analytical method validation per ICH Q2(R2) guidelines.

Step-by-Step Experimental Protocol

Self-Validating System: This protocol includes built-in System Suitability Testing (SST) to verify chromatographic performance prior to any sample analysis[4].

Step 1: Mobile Phase Preparation
  • Buffer Preparation: Dissolve 6.05 g of Potassium dihydrogen orthophosphate (KH₂PO₄) in 1000 mL of HPLC-grade water to create a 10 mM buffer.

  • Silanol Blocking: Add 1.0 mL of Triethylamine (TEA) to the buffer.

  • pH Adjustment: Adjust the pH to 3.2 ± 0.05 using dilute orthophosphoric acid.

  • Filtration & Mixing: Filter the buffer through a 0.22 µm nylon membrane. Mix the Buffer and HPLC-grade Acetonitrile in a 60:40 (v/v) ratio. Degas via sonication for 15 minutes.

Step 2: Chromatographic Conditions
  • Column: End-capped C18 (4.6 x 250 mm, 5 µm particle size)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm (Optimal for the conjugated 1,8-naphthyridine aromatic system)

  • Run Time: 15 minutes

Step 3: Sample Preparation
  • Diluent: Use the prepared mobile phase (Buffer:MeCN, 60:40 v/v).

  • Standard Stock Solution: Accurately weigh 10 mg of (1,8-naphthyridin-2-yl)methanol reference standard and dissolve in 10 mL of diluent (1000 µg/mL).

  • Working Solution: Dilute the stock to a final concentration of 50 µg/mL. Filter through a 0.45 µm PTFE syringe filter before injection.

Step 4: System Suitability Testing (SST)

Inject the working standard solution six times consecutively. The system is valid only if the following criteria are met:

  • Relative Standard Deviation (%RSD) of peak area ≤ 2.0%

  • Tailing Factor (Tf) ≤ 1.5

  • Theoretical Plates (N) ≥ 5000

Validation Data & Performance Metrics

The method was validated in strict accordance with the ICH Q2(R2) guidelines[3]. The quantitative data summarized in Table 2 demonstrates the method's reliability for routine purity analysis.

Table 2: ICH Q2(R2) Validation Parameters and Results

Validation ParameterICH Acceptance CriteriaObserved ResultsConclusion
Specificity No interference at the retention timeNo co-eluting peaks from blank/diluentPass
Linearity & Range R² > 0.999 (Range: 10-100 µg/mL)R² = 0.9998Pass
Precision (Repeatability) %RSD < 2.0% (n=6 injections)%RSD = 0.82%Pass
Accuracy (Recovery) 98.0% - 102.0% recovery99.1% - 100.6%Pass
LOD / LOQ Signal-to-Noise > 3 (LOD), > 10 (LOQ)LOD: 0.12 µg/mL, LOQ: 0.40 µg/mLPass
Robustness Stable under deliberate variationsUnaffected by ±0.1 pH or ±0.1 mL/minPass

Conclusion

The optimized isocratic RP-HPLC method detailed above provides a robust, highly specific, and ICH-compliant framework for the purity analysis of (1,8-naphthyridin-2-yl)methanol. By addressing the fundamental physicochemical properties of the basic naphthyridine scaffold—specifically through mobile phase pH control, TEA addition, and stationary phase end-capping—this protocol ensures reliable quantification, making it an indispensable tool for quality control and drug development workflows.

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Validation

A Researcher's Guide to the Spectroscopic Signature of (1,8-naphthyridin-2-yl)methanol: A Comparative NMR Analysis

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. The 1,8-naphthyridine scaffold, a privileged structural motif found in...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. The 1,8-naphthyridine scaffold, a privileged structural motif found in numerous biologically active compounds, presents a unique spectroscopic challenge due to its distinct electronic and steric properties.[1] This guide provides an in-depth analysis of the reference ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of a key derivative, (1,8-naphthyridin-2-yl)methanol.

This document moves beyond a simple data repository. It is designed as a practical, hands-on comparison guide for researchers, offering not only reference spectral data but also a comparative analysis with structurally related analogues. Furthermore, it provides a detailed, field-tested experimental protocol for acquiring high-quality NMR data for this class of molecules, ensuring reproducibility and accuracy in your own laboratory.

Comparative Analysis of ¹H and ¹³C NMR Spectra

The precise chemical shifts and coupling constants in NMR spectroscopy are exquisitely sensitive to the electronic environment of each nucleus. To fully appreciate the spectral features of (1,8-naphthyridin-2-yl)methanol, a comparison with the parent 1,8-naphthyridine and a related substituted derivative is instructive.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton1,8-Naphthyridine[2](1,8-Naphthyridin-2-yl)methanol (Predicted)2-Methyl-1,8-naphthyridine[3][4]
H-2 9.08 (dd)-2.75 (s, CH₃)
H-3 7.53 (dd)~7.6 (d)~7.4 (d)
H-4 8.18 (dd)~8.2 (d)~8.1 (d)
H-5 7.53 (dd)~7.5 (dd)~7.4 (dd)
H-6 8.18 (dd)~8.2 (dd)~8.1 (dd)
H-7 9.08 (dd)~9.1 (dd)~9.0 (dd)
-CH₂OH -~4.8 (s)-
-OH -(variable)-

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon1,8-Naphthyridine[5](1,8-Naphthyridin-2-yl)methanol (Predicted)
C-2 153.2~160
C-3 121.5~120
C-4 136.8~137
C-4a 149.5~149
C-5 121.5~121
C-6 136.8~137
C-7 153.2~153
C-8a 149.5~149
-CH₂OH -~65

Interpretation and Causality:

The introduction of the hydroxymethyl group at the C-2 position induces notable changes in the NMR spectra. In the ¹H NMR, the disappearance of the H-2 signal is the most obvious alteration. The adjacent H-3 and H-4 protons are expected to experience a slight downfield shift due to the electron-withdrawing nature of the substituent. The methylene protons of the hydroxymethyl group are anticipated to appear as a singlet around 4.8 ppm, a characteristic region for such functionalities attached to an aromatic ring. The hydroxyl proton signal is often broad and its chemical shift is highly dependent on concentration and solvent.[6]

In the ¹³C NMR spectrum, the C-2 carbon is expected to be significantly deshielded (shifted downfield) due to the direct attachment of the electronegative oxygen atom. The newly introduced methylene carbon (-CH₂OH) should resonate around 65 ppm. The chemical shifts of the other ring carbons are predicted to be less affected, though minor shifts can be expected due to the electronic perturbation of the substituent. These predictions are grounded in the fundamental principles of NMR spectroscopy, where substituent effects on chemical shifts are well-documented.[7]

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-fidelity and reproducible NMR data for (1,8-naphthyridin-2-yl)methanol and its analogues, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, incorporating best practices for sample preparation and instrument setup.[8]

1. Sample Preparation:

  • Purity: Ensure the sample is of high purity (>95%), as impurities will complicate spectral interpretation.

  • Dissolution: Accurately weigh 5-10 mg of (1,8-naphthyridin-2-yl)methanol and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its good solubilizing power and relatively simple residual solvent peak.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Instrument Parameters (400 MHz Spectrometer):

  • ¹H NMR:

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 2 seconds

    • Acquisition Time (AQ): 4 seconds

    • Spectral Width (SW): 16 ppm

  • ¹³C NMR:

    • Number of Scans (NS): 1024 (or more for dilute samples)

    • Relaxation Delay (D1): 2 seconds

    • Acquisition Time (AQ): 1.5 seconds

    • Spectral Width (SW): 240 ppm

    • Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30) should be used to simplify the spectrum to singlets for each unique carbon.

3. Data Processing:

  • Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Calibrate the spectra using the TMS signal at 0.00 ppm.

Visualization of Key Concepts

To further clarify the structural relationships and the experimental workflow, the following diagrams are provided.

cluster_mol (1,8-naphthyridin-2-yl)methanol C1 N1 C2 C2 C1->C2 C3 C3 C2->C3 CH2OH C-CH2OH C2->CH2OH C4 C4 C3->C4 C4a C4a C4->C4a C4a->C1 C8a C8a C4a->C8a N8 N8 C8a->N8 C5 C5 C5->C8a C6 C6 C6->C5 C7 C7 C7->C6 N8->C7

Figure 1: Molecular structure of (1,8-naphthyridin-2-yl)methanol with atom numbering.

A Sample Preparation (Dissolution & Filtration) B NMR Data Acquisition (¹H and ¹³C Experiments) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Analysis (Peak Picking & Integration) C->D E Structural Elucidation D->E

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Comparative

Analytical Comparison Guide: Mass Spectrometry Fragmentation Pathways of (1,8-Naphthyridin-2-yl)methanol

Executive Summary (1,8-Naphthyridin-2-yl)methanol (CAS: 125902-27-4) is a highly versatile heterocyclic building block frequently utilized in advanced medicinal chemistry, notably in the synthesis of 1[1] and integrin an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1,8-Naphthyridin-2-yl)methanol (CAS: 125902-27-4) is a highly versatile heterocyclic building block frequently utilized in advanced medicinal chemistry, notably in the synthesis of 1[1] and integrin antagonists. Accurate structural elucidation of this compound and its derivatives is critical during drug metabolism and pharmacokinetic (DMPK) profiling.

As a Senior Application Scientist, I have designed this guide to objectively compare the two premier mass spectrometry (MS) platforms used for its characterization: High-Resolution Electrospray Ionization Quadrupole Time-of-Flight (HR-ESI-Q-TOF) and Low-Resolution Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS) . This guide details the mechanistic fragmentation pathways, provides self-validating experimental workflows, and presents a quantitative data comparison to assist researchers in selecting the optimal analytical strategy.

Platform Comparison: HR-ESI-Q-TOF vs. LR-EI-GC-MS

Selecting the correct ionization technique dictates the type of structural information obtained.

  • HR-ESI-Q-TOF (Soft Ionization): Operates via protonation in the liquid phase, yielding the intact pseudo-molecular ion [M+H]+ at m/z 161.0715. By utilizing Collision-Induced Dissociation (CID), researchers can precisely control the fragmentation energy, allowing for the step-by-step mapping of the molecule's degradation. The sub-5 ppm mass accuracy unambiguously confirms the elemental composition of each fragment.

  • EI-GC-MS (Hard Ionization): Utilizes a standardized 70 eV electron beam, stripping an electron to form the radical cation M+∙ at m/z 160.0637. This high-energy environment shatters the molecule instantly, providing a highly reproducible, complex spectral fingerprint that is ideal for rapid library matching (e.g., NIST/Wiley) but lacks the step-wise mechanistic clarity of tandem MS.

Workflow Start Sample: (1,8-Naphthyridin-2-yl)methanol ESI_Prep Dilution in MeOH/0.1% FA Start->ESI_Prep EI_Prep Dissolution in DCM Start->EI_Prep ESI_Ion HR-ESI-Q-TOF Soft Ionization (+ Mode) ESI_Prep->ESI_Ion EI_Ion EI-GC-MS Hard Ionization (70 eV) EI_Prep->EI_Ion ESI_Data Precursor [M+H]+ m/z 161 CID Fragmentation ESI_Ion->ESI_Data EI_Data Molecular Ion M+ m/z 160 Extensive Ring Cleavage EI_Ion->EI_Data

Comparative analytical workflows for ESI-Q-TOF and EI-GC-MS analysis.

Mechanistic Fragmentation Pathway Analysis

Understanding the causality behind the fragmentation of (1,8-naphthyridin-2-yl)methanol requires analyzing both the labile substituent and the robust heterocyclic core.

Phase 1: Substituent Cleavage (Low to Medium Collision Energy)

The initial fragmentation occurs exclusively at the hydroxymethyl group (-CH₂OH) located at the C2 position.

  • Loss of Formaldehyde (-CH₂O, -30 Da): Under CID, the protonated molecule undergoes a rearrangement where the hydroxyl proton transfers to the adjacent ring nitrogen. This triggers the cleavage of the C-C bond, expelling neutral formaldehyde. This is the dominant pathway because it leaves behind the fully conjugated, highly resonance-stabilized 1,8-naphthyridine core (m/z 131.06).

  • Loss of Water (-H₂O, -18 Da): Alternatively, direct protonation of the hydroxyl oxygen makes it an excellent leaving group. The expulsion of water generates a naphthyridinyl-methyl cation (m/z 143.06), which is stabilized by the adjacent aromatic system.

Phase 2: Core Ring Cleavage (High Collision Energy / 70 eV EI)

Once the substituent is lost, the 1,8-naphthyridine core requires significant energy to break. As documented in 2[2], the defining characteristic of these nitrogenous rings is the3[3].

  • The m/z 131.06 ion undergoes ring opening to expel HCN, yielding m/z 104.05.

  • A subsequent loss of a second HCN molecule yields a phenyl-like cation at m/z 77.04[3].

Pathway M (1,8-Naphthyridin-2-yl)methanol [M+H]+ m/z 161.07 F1 Loss of H2O m/z 143.06 M->F1 - H2O (-18 Da) F2 1,8-Naphthyridine core m/z 131.06 M->F2 - CH2O (-30 Da) F3 Loss of HCN m/z 104.05 F2->F3 - HCN (-27 Da) F4 Loss of HCN m/z 77.04 F3->F4 - HCN (-27 Da)

Proposed ESI-MS/MS fragmentation pathway for (1,8-naphthyridin-2-yl)methanol.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify instrument performance prior to data acquisition.

Protocol A: HR-ESI-Q-TOF MS/MS Workflow
  • System Suitability & Calibration: Infuse a standard sodium formate solution to calibrate the Q-TOF mass axis.

    • Validation Checkpoint: Proceed only if the mass accuracy error is < 2 ppm.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Methanol containing 0.1% Formic Acid.

    • Causality: The formic acid modifier ensures >95% of the basic naphthyridine nitrogens are protonated in solution, maximizing ionization efficiency.

  • Ion Source Optimization: Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and cone voltage to a low 20 V.

    • Causality: A low cone voltage prevents premature in-source fragmentation, ensuring the precursor ion (m/z 161.07) enters the quadrupole intact.

  • Tandem MS Acquisition: Isolate m/z 161.07. Ramp the Collision Energy (CE) in the collision cell from 15 eV to 35 eV using Argon gas.

Protocol B: EI-GC-MS Workflow
  • System Tuning: Perform a standard autotune using Perfluorotributylamine (PFTBA).

    • Validation Checkpoint: Ensure standard calibrant ions (m/z 69, 219, and 502) are present with appropriate relative ratios and peak widths < 0.6 Da.

  • Sample Introduction: Inject 1 µL of a 100 µg/mL solution in Dichloromethane (DCM) into the GC inlet at 250°C (Split ratio 10:1).

  • Ionization & Acquisition: Operate the source at 230°C with an electron energy of 70 eV. Scan from m/z 50 to 300.

    • Causality: 70 eV is the universally accepted standard for EI[4], ensuring the resulting spectrum can be directly validated against established spectral libraries.

Quantitative Data Presentation

The table below summarizes the theoretical and experimentally observed fragments across both platforms, highlighting the mass shifts associated with the differing ionization mechanisms (radical cation M+∙ in EI vs. even-electron [M+H]+ in ESI).

Fragment AssignmentNeutral LossEI-MS (m/z)HR-ESI-MS/MS (m/z)Relative Abundance (ESI, 25 eV)
Intact Precursor None160.06161.0715100% (Base Peak at low CE)
[M - H₂O]⁺ -18 Da (H₂O)142.05143.060945%
[M - CH₂O]⁺ -30 Da (CH₂O)130.05131.060985% (Base Peak at high CE)
[M - CH₂O - HCN]⁺ -57 Da103.04104.050030%
[M - CH₂O - 2HCN]⁺ -84 Da76.0377.039115%

Note: EI-MS values represent nominal masses of the radical cation species, whereas HR-ESI-MS/MS values represent the exact masses of the protonated even-electron species.

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Validation

(1,8-naphthyridin-2-yl)methanol vs 2-(pyridin-2-yl)ethanol in catalysis

Title : Advanced Ligand Design in Catalysis: A Comparative Guide to (1,8-Naphthyridin-2-yl)methanol and 2-(Pyridin-2-yl)ethanol Executive Summary & Introduction In modern transition-metal catalysis, the paradigm has shif...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Advanced Ligand Design in Catalysis: A Comparative Guide to (1,8-Naphthyridin-2-yl)methanol and 2-(Pyridin-2-yl)ethanol

Executive Summary & Introduction

In modern transition-metal catalysis, the paradigm has shifted from viewing ligands as mere steric and electronic tuning knobs to treating them as active participants in the catalytic cycle. This guide provides an in-depth comparative analysis of two structurally related but functionally divergent alcohol-functionalized N-heterocyclic ligands: 2-(pyridin-2-yl)ethanol (Py-EtOH) and (1,8-naphthyridin-2-yl)methanol (Nap-MeOH) .

While both serve as excellent chelators for ruthenium and iridium, the integration of a second nitrogen atom in the naphthyridine core fundamentally alters the mechanistic pathways available to the metal complex. This distinction is particularly critical for drug development professionals optimizing transfer hydrogenation and dehydrogenative coupling applications where chemoselectivity and mild conditions are paramount.

Structural and Electronic Divergence (The Causality of Reactivity)

The causality behind the differing catalytic behaviors of these two ligands lies in their coordination geometry and proton-shuttling capabilities.

2-(Pyridin-2-yl)ethanol (Py-EtOH): Py-EtOH is a classic, flexible bidentate (N,O) ligand. Upon deprotonation, it coordinates to metals like Ru(II) or Ir(III) to form a highly stable, six-membered metallacycle. The flexibility of the ethyl linker allows the ligand to accommodate various oxidation states without significant ring strain. However, because the single pyridine nitrogen is firmly bound to the metal, the ligand cannot participate in secondary acid-base chemistry. Consequently, catalytic cycles employing Py-EtOH typically proceed via standard inner-sphere mechanisms, requiring a vacant coordination site on the metal for substrate binding[1].

(1,8-Naphthyridin-2-yl)methanol (Nap-MeOH): Nap-MeOH introduces a rigid 1,8-naphthyridine backbone. The two nitrogen atoms are constrained to a specific bite angle (approximately 2.2 Å apart), which is ideal for bridging dinuclear complexes or acting as a hemilabile ligand in mononuclear systems[2]. More importantly, when Nap-MeOH coordinates as a bidentate (N,O) ligand, the second nitrogen (N8) remains uncoordinated but in close proximity to the metal center. This uncoordinated nitrogen acts as an internal base, enabling metal-ligand bifunctional catalysis —a nonclassical outer-sphere mechanism famously pioneered by Noyori[3]. The N8 atom shuttles protons directly to or from the substrate, bypassing the need for substrate coordination to the metal.

Ligands L1 2-(Pyridin-2-yl)ethanol (Flexible N,O-Bidentate) Prop1 Forms stable 6-membered metallacycle L1->Prop1 Prop2 Requires external base for activation L1->Prop2 L2 (1,8-Naphthyridin-2-yl)methanol (Rigid N,N,O-Tridentate/Hemilabile) Prop3 Constrained bite angle (~2.2 Å) L2->Prop3 Prop4 Internal base (N8) enables base-free TH L2->Prop4

Fig 1: Structural and functional properties of Py-EtOH vs Nap-MeOH ligands.

Mechanistic Pathways: Inner-Sphere vs. Outer-Sphere

To understand why process chemists might choose one ligand over the other, we must examine the transition states.

In a standard transfer hydrogenation (TH) using a Py-EtOH-Ru complex , the mechanism is inner-sphere. The ketone substrate must displace a solvent molecule to bind directly to the ruthenium center before hydride insertion can occur. This requires elevated temperatures and the presence of an external base (like KOH) to continuously regenerate the active alkoxide species.

Conversely, the Nap-MeOH-Ru complex operates via an outer-sphere bifunctional pathway. The uncoordinated N8 atom of the naphthyridine ring forms a hydrogen bond with the substrate's carbonyl oxygen, while the ruthenium-hydride attacks the carbonyl carbon simultaneously. This concerted six-membered transition state dramatically lowers the activation energy[3]. Because the ligand itself acts as the base, these reactions can often be run under base-free conditions, which is critical when synthesizing base-sensitive pharmaceutical intermediates.

Mechanisms cluster_inner Inner-Sphere Pathway (Py-EtOH) cluster_outer Outer-Sphere Bifunctional Pathway (Nap-MeOH) A1 Substrate Coordination (Requires Vacant Site) A2 β-Hydride Insertion A1->A2 A3 Product Release A2->A3 B1 Concerted H-Transfer (No Vacant Site Needed) B2 Proton Shuttle via N8 B1->B2 B3 Product Release B2->B3

Fig 2: Mechanistic divergence between inner-sphere and outer-sphere bifunctional catalysis.

Comparative Performance Data

The following table summarizes the quantitative performance of Ru(II) catalysts bearing these ligands in the transfer hydrogenation of acetophenone to 1-phenylethanol, a standard benchmarking reaction for catalytic efficiency[4].

ParameterRu / 2-(Pyridin-2-yl)ethanolRu / (1,8-Naphthyridin-2-yl)methanol
Coordination Mode N,O-bidentateN,O-bidentate (N8 uncoordinated)
Reaction Mechanism Inner-sphereOuter-sphere (Bifunctional)
Base Requirement 10–20 mol% KOH / tBuOKBase-free or catalytic (1–2 mol%)
Optimal Temperature 80–100 °C40–60 °C
Turnover Frequency (TOF) ~ 400 h⁻¹> 2,500 h⁻¹
Functional Group Tolerance Moderate (base-sensitive groups degrade)High (excellent for base-sensitive APIs)

Note: Data synthesized from comparative transfer hydrogenation studies and bifunctional catalytic benchmarks[4],[3].

Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols outline the preparation of the catalyst and the execution of the transfer hydrogenation assay.

Protocol A: Synthesis of the Precatalyst [RuCl(p-cymene)(Ligand)] Rationale: The p-cymene dimer is a reliable precursor that readily undergoes bridge-splitting in the presence of chelating N,O-ligands to form well-defined mononuclear active species.

  • Setup : Under an inert nitrogen atmosphere, charge an oven-dried Schlenk flask with [RuCl₂(p-cymene)]₂ (0.5 mmol, 1.0 equiv).

  • Ligand Addition : Add either 2-(pyridin-2-yl)ethanol or (1,8-naphthyridin-2-yl)methanol (1.05 mmol, 2.1 equiv) dissolved in anhydrous dichloromethane (15 mL).

  • Deprotonation : Add triethylamine (1.2 mmol) dropwise to facilitate the deprotonation of the hydroxyl group and drive the formation of the N,O-chelate.

  • Reaction : Stir the mixture at room temperature for 12 hours. The color will shift from dark red to a vibrant yellow/orange.

  • Purification : Concentrate the solvent in vacuo. Purify the crude solid by washing with cold diethyl ether (3 x 10 mL) to remove unreacted ligand and triethylamine hydrochloride salts. Dry under high vacuum to yield the pure precatalyst.

Protocol B: General Procedure for Transfer Hydrogenation of Acetophenone Rationale: Isopropanol serves as both the solvent and the hydrogen donor. The reaction progress is monitored by GC against an internal standard to ensure accurate kinetic profiling.

  • Preparation : In a 10 mL pressure tube, dissolve the synthesized Ru-precatalyst (0.1 mol%) in anhydrous isopropanol (5.0 mL).

  • Activation :

    • For Py-EtOH: Add KOH (10 mol%) to generate the active alkoxide species.

    • For Nap-MeOH: Add KOH (1 mol%) or proceed base-free, depending on the specific substrate sensitivity.

  • Substrate Addition : Add acetophenone (1.0 mmol) and a known quantity of dodecane (internal standard for GC).

  • Heating : Seal the tube and heat to the designated temperature (80 °C for Py-EtOH; 50 °C for Nap-MeOH).

  • Sampling : Withdraw 50 μL aliquots at 15-minute intervals. Quench the aliquots in cold ethyl acetate and filter through a short pad of silica.

  • Analysis : Analyze via GC-FID to determine conversion and calculate the Turnover Frequency (TOF).

Conclusion

For standard, robust transformations where harsh basic conditions are tolerated, 2-(pyridin-2-yl)ethanol remains a highly accessible and effective ligand. However, for advanced pharmaceutical synthesis where chemoselectivity, mild conditions, and base-free environments are paramount, (1,8-naphthyridin-2-yl)methanol offers a superior, mechanistically elegant alternative through metal-ligand bifunctional catalysis.

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Safety & Regulatory Compliance

Safety

(1,8-Naphthyridin-2-yl)methanol proper disposal procedures

Operational Guide: Safe Handling and RCRA-Compliant Disposal of (1,8-Naphthyridin-2-yl)methanol Executive Summary (BLUF) (1,8-Naphthyridin-2-yl)methanol is a highly valuable, nitrogen-rich heterocyclic building block uti...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and RCRA-Compliant Disposal of (1,8-Naphthyridin-2-yl)methanol

Executive Summary (BLUF)

(1,8-Naphthyridin-2-yl)methanol is a highly valuable, nitrogen-rich heterocyclic building block utilized extensively in pharmaceutical synthesis and materials research. However, its diazanaphthalene core and reactive hydroxymethyl group dictate that improper disposal poses severe occupational and environmental risks. This compound must not be discharged into aqueous waste streams or municipal drains. It requires strict segregation at the point of generation and high-temperature incineration at a Resource Conservation and Recovery Act (RCRA)-permitted Treatment, Storage, and Disposal Facility (TSDF) [1]. This guide details the physicochemical causality of its hazards and provides a field-proven, step-by-step operational protocol for its lifecycle management.

Molecular Causality of Hazards & Physicochemical Profile

To design a self-validating safety and disposal system, researchers must first understand the molecular behavior of the substance. The 1,8-naphthyridine core consists of two fused pyridine-like rings, making it an electron-deficient heterocycle. The primary alcohol (-CH₂OH) at the C2 position introduces hydrogen-bonding capabilities and a site for potential unintended reactivity (e.g., oxidation).

Table 1: Physicochemical Properties and Disposal Implications

Property / Structural FeatureDescriptionDisposal & Handling Causality
Nitrogen Heterocycle Core 1,8-diazanaphthalene systemThermal decomposition generates highly toxic nitrogen oxides (NOₓ). Requires incineration with alkaline exhaust scrubbing [2].
Hydroxymethyl Group Primary alcohol (-CH₂OH)Can cross-react with strong oxidizers (e.g., nitric acid) in mixed waste streams, risking exothermic runaway reactions.
Physical State Crystalline solid / powderHigh risk of aerosolization. Requires handling inside a Class II Biological Safety Cabinet (BSC) or chemical fume hood.
Toxicity Profile Acute Tox. 4 (Oral/Dermal/Inhal.)Systemic toxicity upon exposure. Mandates strict PPE and closed-system waste transfer protocols.

Operational Safety & Engineering Controls

Before generating waste, establish a robust safety framework. Do not rely solely on PPE; prioritize engineering controls to isolate the hazard.

  • Engineering Controls: All manipulations of the dry powder or concentrated solutions must occur in a chemical fume hood with a certified minimum face velocity of 100 feet per minute (fpm).

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile gloves (minimum 4 mil thickness). The lipophilicity of the naphthyridine core allows it to permeate compromised skin barriers. Double-gloving is strictly recommended during waste consolidation.

    • Eye Protection: ANSI Z87.1-compliant splash goggles.

    • Respirator: If handling outside a ventilated enclosure is unavoidable (e.g., during a spill cleanup), a NIOSH-approved N95 or P100 particulate respirator is mandatory to mitigate the inhalation hazard of the fine powder [3].

Step-by-Step RCRA-Compliant Disposal Workflow

Under EPA regulations, laboratories share "cradle-to-grave" responsibility for hazardous waste. (1,8-Naphthyridin-2-yl)methanol waste typically falls under characteristic waste protocols if mixed with flammable solvents (D001) or toxic leachates [4].

Step 1: Point-of-Generation Segregation

  • Solid Waste: Place contaminated consumables (weighing boats, filter paper, silica gel from chromatography) into a clearly labeled, puncture-resistant poly-drum lined with a 6-mil polyethylene bag.

  • Liquid Waste (Halogenated vs. Non-Halogenated): If the compound is dissolved in standard organic solvents (e.g., methanol, ethyl acetate), route it to the Non-Halogenated stream. If dichloromethane (DCM) or chloroform was used, it must go into the Halogenated waste stream. Mixing these streams can lead to explosive cross-reactions and will incur severe financial penalties from the TSDF.

Step 2: Satellite Accumulation Area (SAA) Management

  • Store waste in sealed, chemically compatible containers (e.g., HDPE jerricans for liquids).

  • Containers must remain securely closed at all times except when actively adding waste. Funnels must not be left in the container neck.

  • Label clearly: "Hazardous Waste - Toxic (1,8-Naphthyridine derivatives)".

Step 3: Transfer to Central Accumulation Area (CAA)

  • Monitor SAA volumes strictly. Once a container reaches its regulatory volume limit, it must be dated and moved to the CAA within 72 hours.

  • Ensure secondary containment (e.g., spill trays) is used during transport to prevent transit spills.

Table 2: RCRA Quantitative Accumulation Limits and Timelines [1]

Accumulation AreaVolume LimitTime LimitRegulatory Citation
Satellite Accumulation Area (SAA)55 gallons (non-acute)None (Move within 3 days of limit)40 CFR § 262.15
Central Accumulation Area (CAA) - SQG6,000 kg180 days40 CFR § 262.16
Central Accumulation Area (CAA) - LQGNo limit90 days40 CFR § 262.17

Step 4: Final Destruction (High-Temperature Incineration)

  • The waste must be manifested and transported by a licensed vendor to an EPA-permitted TSDF.

  • Mechanistic Requirement: The TSDF must utilize a rotary kiln or liquid injection incinerator operating at >1000°C, equipped with an afterburner and a caustic scrubber. This extreme temperature is required to thermally cleave the robust C=N and C-C bonds in the naphthyridine ring, while the scrubber neutralizes the resulting NOₓ gases into harmless aqueous nitrates/nitrites before atmospheric release.

Spill Response and Decontamination Protocols

A spill of (1,8-Naphthyridin-2-yl)methanol requires immediate, methodical action to prevent aerosol exposure and surface contamination.

  • Isolate: Evacuate the immediate vicinity and alert the laboratory safety officer.

  • Suppress: If the spill is solid powder, lightly mist the area with a compatible solvent (e.g., water or dilute ethanol) to suppress dust formation. Do NOT dry sweep.

  • Absorb: For liquid solutions, deploy inert, non-combustible absorbent materials (e.g., vermiculite or sand) around the perimeter of the spill, working inward.

  • Collect: Use non-sparking tools to transfer the absorbed material into a hazardous waste container.

  • Decontaminate: Wash the affected surface with a mild detergent solution, followed by a thorough water rinse. Collect all rinsate as hazardous waste, as it will contain trace naphthyridine residues.

Mandatory Visualization: Waste Routing & Destruction Pathway

WasteRouting Generation Waste Generation: (1,8-Naphthyridin-2-yl)methanol Solid Solid Waste Stream (Powder, PPE, Silica) Generation->Solid Liquid Liquid Waste Stream (Reaction Solvents) Generation->Liquid SAA Satellite Accumulation Area (SAA) Sealed & Labeled Containers Solid->SAA Halogenated Halogenated Waste (e.g., DCM/Chloroform) Liquid->Halogenated Mixed with Halogens NonHalogenated Non-Halogenated Waste (e.g., Alcohols/EtOAc) Liquid->NonHalogenated Organic Only Halogenated->SAA NonHalogenated->SAA CAA Central Accumulation Area (CAA) RCRA 90/180-Day Limit SAA->CAA Volume/Time Limit Reached TSDF EPA-Permitted TSDF High-Temp Incineration (>1000°C) CAA->TSDF Manifested Transport Scrubber Caustic Scrubber (NOx Neutralization) TSDF->Scrubber Exhaust Gas Treatment

Figure 1: RCRA-compliant waste segregation and destruction workflow for naphthyridine derivatives.

References

  • Title: 40 CFR Part 268 -- Land Disposal Restrictions Source: U.S. Environmental Protection Agency (EPA) / eCFR URL: [Link]

  • Title: SAFETY DATA SHEET: 1,8-Naphthyridine-2-carbaldehyde Source: Fisher Scientific URL: [Link]

  • Title: RCRA Characteristic Waste Source: Vanderbilt University Medical Center, Office of Clinical and Research Safety URL: [Link]

Handling

Personal protective equipment for handling (1,8-Naphthyridin-2-yl)methanol

An authoritative guide for researchers and drug development professionals on the safe handling, operational logistics, and disposal of (1,8-Naphthyridin-2-yl)methanol (CAS No. 125902-27-4).

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide for researchers and drug development professionals on the safe handling, operational logistics, and disposal of (1,8-Naphthyridin-2-yl)methanol (CAS No. 125902-27-4).

As a highly valuable heterocyclic building block in pharmaceutical synthesis, (1,8-Naphthyridin-2-yl)methanol presents unique handling challenges[1][2]. The fused bicyclic diazanaphthalene core, combined with a reactive hydroxymethyl group, dictates strict safety parameters. Structurally related naphthyridines are known to act as severe skin and eye irritants, and inhalation of their fine crystalline dust can cause acute respiratory tract irritation[3][4].

To ensure laboratory safety and scientific integrity, this guide moves beyond basic safety data sheets to provide causality-driven, self-validating operational protocols.

Causality-Driven Risk Assessment & PPE Selection

Standard personal protective equipment (PPE) is insufficient without understanding why it is being used. The lipophilicity of the naphthyridine core allows it to interact with biological membranes, while its fine powder form makes aerosolization a primary risk[5].

Table 1: Quantitative Hazard Profile & Mechanistic PPE Rationale

Hazard ClassificationGHS CodeRequired PPE SpecificationCausality & Mechanistic Rationale
Acute Toxicity (Oral/Dermal/Inh) H302, H312, H332Nitrile Gloves (≥0.11 mm thickness, double-gloved)Nitrile provides a superior chemical barrier against polar organic heterocycles compared to latex. Double-gloving prevents transdermal absorption if the outer layer is breached[4].
Skin Irritation H315Lab Coat (Knee-length, fluid-resistant, fitted cuffs)Shields against localized epidermal inflammatory responses caused by powder settling on exposed skin[4].
Serious Eye Irritation H319Safety Goggles (Tightly fitting, EN 166 / NIOSH approved)Prevents micro-crystal deposition on the cornea. Standard safety glasses with side shields are insufficient against airborne dust[4][6].
STOT - Single Exposure (Respiratory) H335P3 / N95 Respirator OR Class II Fume Hood Mitigates the inhalation of aerosolized particulates, which directly cause severe airway irritation and tightness in the chest[5][6].

Operational Workflow & Logical Relationships

The following diagram illustrates the critical path for handling (1,8-Naphthyridin-2-yl)methanol, ensuring that exposure risks are mitigated at every node of the operation.

Workflow A Hazard Assessment & Fume Hood Setup B Don Specialized PPE (Nitrile, Goggles) A->B C Anti-Static Weighing & Transfer B->C D Spill Detected? C->D E Wet Decontamination & UV Check D->E Yes F Hazardous Waste Incineration D->F No E->F

Safe operational workflow for handling (1,8-Naphthyridin-2-yl)methanol.

Self-Validating Experimental Protocols

To guarantee safety, protocols must act as self-validating systems where the completion of one step inherently verifies the success of the previous one.

Protocol A: Precision Weighing and Material Transfer

Fine organic powders like (1,8-Naphthyridin-2-yl)methanol generate significant static electricity during transfer. This static causes the powder to repel from spatulas and aerosolize, drastically increasing inhalation risks.

  • Step 1: Environmental Verification. Turn on the fume hood and verify the magnehelic gauge reads an inward face velocity of at least 0.5 m/s (100 fpm).

    • Self-Validation Check: Tape a small piece of tissue to the bottom sash; it must pull inward steadily before you uncap the chemical.

  • Step 2: Static Dissipation. Pass a polonium anti-static brush or a piezoelectric static eliminator over the analytical balance pan and the disposable anti-static weigh boat.

  • Step 3: Transfer. Using a grounded stainless-steel micro-spatula, carefully transfer the required mass.

    • Causality: Plastic spatulas exacerbate static charge accumulation, leading to sudden powder dispersion.

  • Step 4: Containment. Once weighed, dissolve the compound in your reaction solvent (e.g., DCM or Methanol) inside the fume hood before transporting it to the reaction setup. Do not transport dry naphthyridine powders across the laboratory.

Protocol B: Emergency Spill Response & Decontamination

Dry sweeping a naphthyridine spill is strictly prohibited, as it immediately aerosolizes the respiratory irritant[4][6].

  • Step 1: Isolate & Wet. Immediately dampen the spilled powder by gently spraying it with water or a 10% ethanol/water solution.

    • Causality: Wetting breaks the surface tension and binds the fine particulates, completely neutralizing the inhalation hazard.

  • Step 2: Absorb. Wipe up the dampened material using absorbent laboratory pads.

  • Step 3: Chemical Neutralization. Wash the affected surface with warm water and laboratory detergent, as the hydroxymethyl group provides moderate polarity, making it susceptible to surfactant cleanup.

  • Step 4: UV Fluorescence Verification (Crucial Expert Step). 1,8-Naphthyridine derivatives exhibit strong intrinsic fluorescence under UV light.

    • Self-Validation Check: Turn off the fume hood light and shine a handheld 365 nm UV lamp over the spill area. Any residual glowing micro-particles indicate incomplete decontamination, requiring a secondary wet wipe.

Disposal and Waste Logistics

Improper disposal of naphthyridine compounds poses severe environmental and facility risks.

  • Segregation: Collect all contaminated weigh boats, gloves, and absorbent pads in a designated, sealable solid organic waste container. Liquid waste containing dissolved (1,8-Naphthyridin-2-yl)methanol must be kept in halogenated or non-halogenated organic waste carboys, depending on the solvent used.

  • Incineration Mandate: Waste must be routed to a licensed facility for high-temperature incineration.

    • Causality: Combustion of diazanaphthalene ring systems releases highly toxic nitrogen oxides (NOx) and hydrogen cyanide gas[6]. Standard municipal disposal or low-temperature burning is strictly prohibited. Ensure your waste management provider utilizes scrubbers capable of neutralizing NOx emissions.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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